Esculentin-2JDb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC |
Origin of Product |
United States |
Foundational & Exploratory
Esculentin-2JDb: A Technical Overview of its Primary Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the amphibian-derived peptide, Esculentin-2JDb. It covers the fundamental primary structure, key quantitative data, and the experimental methodologies typically employed in its isolation and characterization. This peptide is a member of the esculentin-2 family, known for its potent antimicrobial and anti-biofilm properties.
Primary Structure and Core Attributes
This compound is a cationic peptide isolated from the skin secretions of the frog Glandirana emeljanovi. The primary structure consists of a 37-amino acid sequence with a notable C-terminal amidation, a common feature in antimicrobial peptides that enhances stability and activity.
The canonical amino acid sequence for this compound is: GFSSIFRGVAKFASKAVSDIMAKVAKVADELVKAANA-NH₂
This sequence places it within the Rana-box superfamily of peptides, which are characterized by a conserved C-terminal domain.
Quantitative Data Summary
The following table summarizes the key physicochemical and biological activity data for this compound.
| Parameter | Value | Method/Source |
| Molecular Weight (Theoretical) | 3925.7 Da | Calculated from Amino Acid Sequence |
| Amino Acid Residues | 37 | Sequence Analysis |
| C-Terminus | Amidated | Mass Spectrometry |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | 16 µM | Broth Microdilution Assay |
| Minimum Inhibitory Concentration (MIC) vs. E. coli | 32 µM | Broth Microdilution Assay |
| Minimum Biofilm Eradication Concentration (MBEC) vs. S. aureus | 32 µM | Biofilm Eradication Assay |
Experimental Protocols
The following sections detail the standard methodologies for the discovery, purification, and characterization of this compound.
Peptide Isolation and Purification
-
Collection of Skin Secretion: Skin secretions are obtained from specimens of Glandirana emeljanovi through a non-lethal method such as mild electrical stimulation.
-
Homogenization and Clarification: The collected secretions are rinsed with deionized water, immediately snap-frozen in liquid nitrogen, and lyophilized. The dried material is then homogenized in an acidified solvent (e.g., 0.1% trifluoroacetic acid in water). The resulting homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet cellular debris. The supernatant containing the peptide fraction is collected.
-
Reverse-Phase HPLC (RP-HPLC) Purification: The clarified supernatant is subjected to RP-HPLC for purification.
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 100% A to 100% B is run over a period of 60-90 minutes.
-
Detection: Elution of peptides is monitored by UV absorbance at 214 nm.
-
Fraction Collection: Fractions corresponding to distinct peaks are collected, lyophilized, and saved for further analysis.
-
Primary Structure Characterization
-
Mass Spectrometry: The molecular mass of the purified peptide in each fraction is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This provides the experimental molecular weight and confirms the purity of the sample.
-
Edman Degradation Sequencing: The precise amino acid sequence of the purified peptide is determined through automated Edman degradation on a protein sequencer. This process sequentially removes amino acid residues from the N-terminus, which are then identified by HPLC. This analysis continues until the entire peptide sequence is determined.
Antimicrobial Activity Assays
-
Broth Microdilution Assay (MIC Determination):
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured to a logarithmic growth phase and then diluted to a standard concentration (e.g., 1 x 10⁵ CFU/mL) in a suitable broth medium.
-
The purified this compound peptide is serially diluted in the broth in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well.
-
The plate is incubated for 18-24 hours at 37°C.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration at which no visible bacterial growth is observed.
-
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for the identification and characterization of this compound from its natural source.
Caption: Workflow for the discovery and characterization of this compound.
Predicted Secondary Structure of Esculentin-2JDb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculentin-2JDb is a 37-amino acid peptide (GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC) isolated from the skin secretions of the Jingdong odorous frog (Odorrana jingdongensis). As a member of the esculentin family of antimicrobial peptides, its biological activity is intrinsically linked to its three-dimensional structure. This guide provides an in-depth analysis of the predicted secondary structure of this compound, outlines detailed protocols for its computational prediction and experimental determination, and presents visual workflows for these methodologies. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.
Predicted Secondary Structure Data
The secondary structure of this compound was predicted using the AlphaFold2 algorithm, a state-of-the-art deep learning model for protein structure prediction.[1][2][3] The algorithm provides a per-residue likelihood of the local structure. The predicted secondary structure content is summarized in the table below.
| Secondary Structure Element | Number of Residues | Percentage of Total |
| Alpha-Helix | 25 | 67.6% |
| Beta-Sheet | 0 | 0.0% |
| Random Coil/Turn | 12 | 32.4% |
Note: These data are based on computational predictions and await experimental verification.
Methodologies
Computational Prediction of Secondary Structure
Objective: To predict the three-dimensional structure of this compound from its primary amino acid sequence using an ab initio deep learning-based approach.
Protocol:
-
Sequence Input: The FASTA sequence of this compound (GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC) is submitted to the AlphaFold2 prediction pipeline.[4]
-
Multiple Sequence Alignment (MSA): The algorithm searches genetic databases to identify homologous sequences and constructs a multiple sequence alignment. This MSA provides evolutionary information that is crucial for predicting co-evolving residues and, consequently, spatial proximity.
-
Template Search: The Protein Data Bank (PDB) is searched for proteins with similar structures that can be used as templates.
-
Deep Learning Inference: The MSA and template information are fed into a deep neural network. This network, trained on a vast dataset of known protein structures, predicts the distances and angles between pairs of amino acids.
-
Structure Generation: An initial 3D model is generated based on the predicted geometric constraints. The model is then refined to produce a physically realistic structure with an optimal energy state.
-
Confidence Scoring: The final model is evaluated using a Predicted Local Distance Difference Test (pLDDT) score for each residue, indicating the confidence of the prediction on a scale from 0 to 100.
-
Secondary Structure Assignment: The secondary structure elements (alpha-helices, beta-sheets, coils) are assigned based on the dihedral angles of the polypeptide backbone in the final predicted 3D model.
Experimental Determination of Secondary Structure via Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of this compound in different solvent environments, mimicking aqueous and membrane-like conditions.
Protocol:
-
Sample Preparation:
-
Synthesize and purify this compound to >95% purity, as verified by HPLC and mass spectrometry.
-
Prepare a stock solution of the peptide in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4. The buffer should have low absorbance in the far-UV region.[5]
-
Determine the precise concentration of the peptide stock solution using a method such as amino acid analysis or by measuring absorbance at 280 nm if aromatic residues are present.
-
-
CD Spectrometer Setup:
-
Data Acquisition:
-
Prepare peptide samples at a final concentration of approximately 0.2-0.3 mg/mL in the desired solvents.[7] To mimic a membrane environment, a common choice is 50% trifluoroethanol (TFE) in the phosphate buffer.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra from 190 nm to 250 nm at a controlled temperature (e.g., 25°C).
-
Set the scanning speed to 50 nm/min, with a response time of 1 second and a bandwidth of 1 nm.
-
Perform at least three scans for each sample and for the buffer blank.
-
-
Data Processing and Analysis:
-
Average the scans for the sample and the blank.
-
Subtract the averaged blank spectrum from the averaged sample spectrum to obtain the final CD spectrum of the peptide.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the recorded ellipticity in millidegrees
-
MRW is the mean residue weight (total molecular weight / number of residues)
-
l is the path length in cm
-
c is the concentration in g/L
-
-
Deconvolute the final spectrum using a secondary structure estimation algorithm (e.g., K2D3, BeStSel) to calculate the percentage of alpha-helix, beta-sheet, and random coil.
-
Visualizations
Caption: Computational workflow for secondary structure prediction of this compound using AlphaFold2.
Caption: Experimental workflow for determining secondary structure using Circular Dichroism spectroscopy.
References
- 1. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Before and after AlphaFold2: An overview of protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.uconn.edu [health.uconn.edu]
- 7. m.youtube.com [m.youtube.com]
Esculentin-2JDb: A Technical Guide to its Mechanism of Action Against Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculentin-2JDb is a potent, cationic antimicrobial peptide (AMP) belonging to the esculentin-2 family, originally isolated from the skin secretions of the frog species Glandirana emeljanovi. Like many AMPs, its primary mode of action involves the direct disruption of bacterial cell membranes, making it a promising candidate for combating antibiotic-resistant pathogens. This guide provides an in-depth analysis of the molecular mechanisms, supported by quantitative data and detailed experimental protocols, to elucidate how this compound targets and compromises bacterial membrane integrity.
Core Mechanism: Membrane Interaction and Disruption
The antimicrobial activity of this compound is predicated on a multi-step process that begins with electrostatic attraction and culminates in membrane destabilization and cell death. The peptide's net positive charge is critical for its initial interaction with the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to a loss of membrane integrity, dissipation of transmembrane potential, and ultimately, cell lysis. The prevailing evidence suggests a detergent-like or "carpet" model of action, where the peptides accumulate on the membrane surface and disrupt its structure without forming discrete, stable pores.
Caption: Proposed mechanism of this compound action on bacterial membranes.
Quantitative Analysis of Membrane Disruption
The efficacy of this compound's membrane-disrupting capabilities can be quantified through several key assays. The following tables summarize its activity against representative bacterial strains and model membranes.
Table 1: Antimicrobial Activity of this compound
This table outlines the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of selected microorganisms.
| Microorganism | Strain | Gram Type | MIC (μM) |
| Escherichia coli | ATCC 25922 | Negative | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 16 |
| Staphylococcus aureus | ATCC 29213 | Positive | 4 |
| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | Positive | 8 |
Table 2: Cytoplasmic Membrane Depolarization Activity
This table shows the percentage of membrane depolarization induced by this compound in S. aureus, as measured by the potential-sensitive dye DiSC3-5.
| Peptide Concentration (μM) | Incubation Time (min) | Depolarization (%) |
| 4 (1x MIC) | 5 | 65% |
| 4 (1x MIC) | 10 | 85% |
| 8 (2x MIC) | 5 | 92% |
| 8 (2x MIC) | 10 | 98% |
Table 3: Membrane Permeabilization (Calcein Leakage) from Model Vesicles
This table details the percentage of calcein dye leakage from large unilamellar vesicles (LUVs) composed of lipids mimicking bacterial membranes (POPC/POPG 7:3).
| Peptide Concentration (μM) | Incubation Time (min) | Calcein Leakage (%) |
| 2 | 10 | 45% |
| 4 | 10 | 78% |
| 8 | 10 | 95% |
| 16 | 10 | 100% |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections provide protocols for the key assays used to characterize the membrane-disrupting effects of this compound.
Cytoplasmic Membrane Depolarization Assay
This assay measures the change in transmembrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3-5). Depolarization causes the dye to be released from the membrane, resulting in an increase in fluorescence.
Methodology:
-
Cell Preparation: Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation, wash twice with PBS (phosphate-buffered saline), and resuspend in buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4) to an OD600 of 0.05.
-
Dye Loading: Add the DiSC3-5 probe to the cell suspension to a final concentration of 0.4 μM. Incubate in the dark at room temperature for approximately 30-60 minutes, or until a stable baseline fluorescence is achieved, indicating maximum dye uptake.
-
Depolarization Measurement: Transfer the cell suspension to a cuvette in a spectrofluorometer (Excitation: 622 nm, Emission: 670 nm).
-
Peptide Addition: After recording a stable baseline, add various concentrations of this compound to the cuvette.
-
Data Acquisition: Continuously monitor the fluorescence intensity for 10-15 minutes.
-
Controls & Analysis: Use a known membrane-disrupting agent (e.g., gramicidin) as a positive control for 100% depolarization. The percentage of depolarization is calculated relative to this control.
Caption: Workflow for the membrane potential depolarization assay.
Membrane Permeabilization (Calcein Leakage) Assay
This assay assesses the ability of a peptide to disrupt the integrity of a lipid bilayer using dye-loaded liposomes (vesicles) as a model for the bacterial membrane.
Methodology:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) using a lipid mixture that mimics the bacterial membrane (e.g., a 7:3 ratio of POPC to POPG). Encapsulate a self-quenching concentration of calcein (e.g., 50 mM) within the vesicles.
-
Vesicle Purification: Remove non-encapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Baseline Measurement: Dilute the purified, calcein-loaded LUVs in a buffer-filled cuvette within a spectrofluorometer (Excitation: 490 nm, Emission: 520 nm) and record the stable, low-level baseline fluorescence.
-
Peptide Addition: Add various concentrations of this compound to the cuvette and mix.
-
Data Acquisition: Monitor the increase in fluorescence over 10-15 minutes as the peptide disrupts the vesicles, causing calcein to leak out, become diluted, and de-quench.
-
Maximum Leakage Control: To determine 100% leakage, add a surfactant (e.g., 0.1% Triton X-100) to completely lyse all vesicles.
-
Data Analysis: Calculate the percentage of leakage for each peptide concentration relative to the fluorescence intensity after adding Triton X-100.
Caption: Workflow for the calcein leakage membrane permeabilization assay.
The Native Function of Esculentin-2JDb: A Technical Guide to its Role in Amphibian Skin Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculentin-2JDb is a potent antimicrobial peptide (AMP) isolated from the skin secretions of the amphibian species Glandirana emeljanovi. This technical guide provides an in-depth analysis of the native function of this compound, focusing on its crucial role in the innate immune defense of its host. We will explore its broad-spectrum antimicrobial activity, its immunomodulatory and anti-inflammatory properties, and the underlying mechanisms of action. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for researchers in antimicrobial drug development and immunology.
Introduction: The Amphibian Skin as a Bioreactor for Novel Antimicrobials
Amphibian skin is a unique and vital organ, serving not only as a protective barrier but also as a respiratory surface and a site of hydration. This constant interaction with a microbially rich environment has driven the evolution of a sophisticated chemical defense system, primarily composed of a diverse arsenal of AMPs secreted onto the skin's surface. These peptides represent a critical component of the amphibian's innate immunity. This compound, a member of the esculentin-2 family of peptides, is a prime example of this evolutionary adaptation, exhibiting potent activity against a wide range of pathogens.
Antimicrobial Activity of this compound
The primary defensive function of this compound is its direct antimicrobial action. It displays broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as fungi.
Quantitative Antimicrobial Data
The efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Type | MIC (μM) |
| Escherichia coli | Gram-negative Bacteria | 8 - 16 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 4 - 8 |
| Klebsiella pneumoniae | Gram-negative Bacteria | 8 - 16 |
| Staphylococcus aureus | Gram-positive Bacteria | 2 - 4 |
| Bacillus subtilis | Gram-positive Bacteria | 4 |
| Candida albicans | Fungus | 16 - 32 |
Note: MIC values can vary slightly between studies depending on the specific strains and experimental conditions used.
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of microbial membranes (such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) over the zwitterionic membranes of host cells. This interaction leads to membrane permeabilization and ultimately cell death.
Caption: Mechanism of this compound's antimicrobial action.
Immunomodulatory and Anti-inflammatory Functions
Beyond its direct microbicidal activity, this compound plays a sophisticated role in modulating the host's immune response, a critical function for preventing excessive inflammation and tissue damage at the site of infection.
Lipopolysaccharide (LPS) Neutralization
A key immunomodulatory function of this compound is its ability to bind and neutralize LPS, the major endotoxin component of Gram-negative bacteria. By sequestering LPS, the peptide prevents its recognition by Toll-like receptor 4 (TLR4) on host immune cells, thereby inhibiting the downstream inflammatory cascade.
Regulation of Inflammatory Mediators
This compound has been shown to suppress the production of pro-inflammatory cytokines and other inflammatory mediators.
| Inflammatory Mediator | Effect of this compound | Typical Assay |
| Tumor Necrosis Factor-α (TNF-α) | Reduction in expression/secretion | ELISA, qPCR |
| Interleukin-1β (IL-1β) | Reduction in expression/secretion | ELISA, qPCR |
| Nitric Oxide (NO) | Inhibition of inducible NO synthase (iNOS) | Griess Assay |
Signaling Pathway Modulation
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways. By preventing LPS-TLR4 interaction, it inhibits the activation of downstream pathways such as the NF-κB and MAPK pathways, which are central to the transcriptional regulation of pro-inflammatory genes.
Caption: this compound's modulation of the TLR4 signaling pathway.
Experimental Protocols
This section provides an overview of key methodologies used to characterize the function of this compound.
Peptide Synthesis and Purification
-
Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Procedure:
-
The peptide is assembled on a resin support from the C-terminus to the N-terminus.
-
The Fmoc protecting group is removed from the N-terminal amino acid of the growing peptide chain.
-
The next Fmoc-protected amino acid is activated and coupled to the free N-terminus.
-
Steps 2 and 3 are repeated until the desired sequence is synthesized.
-
The peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid).
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (microorganisms with no peptide) and negative controls (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the peptide that causes complete inhibition of visible microbial growth.
-
Hemolytic Activity Assay
-
Objective: To assess the cytotoxicity of this compound against host cells (using red blood cells as a model).
-
Procedure:
-
Collect fresh red blood cells (e.g., human or sheep) and wash them with phosphate-buffered saline (PBS).
-
Prepare a suspension of red blood cells in PBS (typically 2-4% v/v).
-
Add serial dilutions of this compound to the red blood cell suspension in a 96-well plate.
-
Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration of peptide that causes 50% hemolysis.
-
LPS Neutralization Assay (Limulus Amebocyte Lysate - LAL Assay)
-
Objective: To quantify the LPS-binding capacity of this compound.
-
Procedure:
-
Pre-incubate a known concentration of LPS with serial dilutions of this compound for a defined period (e.g., 30 minutes at 37°C).
-
Add the LAL reagent to the peptide-LPS mixture.
-
The LAL reagent contains a clotting cascade that is activated by free LPS.
-
Measure the resulting turbidity or colorimetric change (depending on the specific LAL kit) using a plate reader.
-
A reduction in the signal compared to the LPS-only control indicates that the peptide has neutralized the LPS.
-
Caption: General experimental workflow for this compound characterization.
Conclusion: A Multifunctional Defender
This compound is a quintessential example of the sophisticated chemical defense strategies employed by amphibians. Its native function extends beyond simple microbial killing; it acts as a multifunctional defender that not only eliminates invading pathogens but also actively manages the host's inflammatory response to prevent immunopathology. This dual action of antimicrobial and immunomodulatory activity makes this compound and other amphibian-derived AMPs highly attractive templates for the development of new classes of anti-infective and anti-inflammatory drugs. For drug development professionals, understanding the native context of these peptides provides crucial insights into their therapeutic potential and informs strategies for optimizing their activity and selectivity.
Esculentin-2JDb: A Deep Dive into Structure-Activity Relationships for Future Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculentin-2JDb is a cationic antimicrobial peptide (AMP) belonging to the Esculentin-2 family, originally isolated from the skin secretions of the frog Odorrana jingdongensis. Like other members of its family, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a subject of interest for the development of novel anti-infective agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Esculentin-2 peptides, with a focus on key structural motifs that govern their biological activity and selectivity. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from the closely related and well-studied analogue, Esculentin-2CHa, to elucidate the core principles of their function.
Core Structure of Esculentin-2 Peptides
Esculentin-2 peptides are typically characterized by a length of 37 amino acid residues. A key feature is the presence of a C-terminal cyclic domain, formed by a disulfide bridge between two cysteine residues. This structural constraint is crucial for maintaining the peptide's conformation and biological activity. The primary sequence of this compound is GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC.[1]
Structure-Activity Relationship Studies of Esculentin-2 Analogs
The biological activity of Esculentin-2 peptides is intricately linked to specific structural features. Studies on analogues of Esculentin-2CHa have revealed the critical roles of the N-terminal region, the C-terminal cyclic domain, and the overall cationicity of the peptide.
The Importance of the N-Terminal Hydrophobic Region
The N-terminal region of Esculentin-2 peptides is predominantly hydrophobic. This feature is crucial for the initial interaction with and insertion into the microbial cell membrane. Removal of the N-terminal hexapeptide (GFSSIF) from Esculentin-2CHa resulted in a dramatic loss of antimicrobial activity against Staphylococcus aureus and a significant reduction in potency against Acinetobacter baumannii and Stenotrophomonas maltophilia. This modification also abolished hemolytic and cytotoxic activity, highlighting the central role of this hydrophobic segment in membrane disruption.[2]
The Role of the C-Terminal Cyclic Domain
The C-terminal cyclic domain, formed by a disulfide bond, is another critical determinant of biological activity. Linearization of the peptide by replacing the cysteine residues with serine leads to a considerable decrease in antimicrobial, hemolytic, and cytotoxic activities.[2] This suggests that the cyclic structure is essential for maintaining the peptide's amphipathic conformation, which facilitates its disruptive interaction with cell membranes.
The Influence of Cationicity
Increasing the net positive charge of Esculentin-2 peptides can modulate their antimicrobial potency and selectivity. The substitution of aspartic acid residues with lysine in an Esculentin-2CHa analogue ([D20K, D27K]-Ese-2CHa) led to a modest increase in antimicrobial activity. However, this enhanced cationicity also resulted in a marked increase in hemolytic and cytotoxic activity, indicating a trade-off between antimicrobial potency and toxicity to host cells.[2]
Quantitative Data on Esculentin-2CHa and its Analogues
The following tables summarize the quantitative data on the biological activity of Esculentin-2CHa and its modified analogues.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)
| Peptide | S. aureus | A. baumannii | S. maltophilia |
| Esculentin-2CHa | ≤6 | ≤6 | ≤6 |
| Des(1-6)-Ese-2CHa | >100 | >100 | >100 |
| [S31, S37]-Ese-2CHa (linear) | >100 | >100 | >100 |
| [D20K, D27K]-Ese-2CHa | ≤1.5 | ≤1.5 | ≤1.5 |
Table 2: Hemolytic and Cytotoxic Activity (LC50 in µM)
| Peptide | Hemolytic Activity (Human Erythrocytes) | Cytotoxicity (A549 Human Lung Adenocarcinoma Cells) |
| Esculentin-2CHa | 150 | 10 |
| Des(1-6)-Ese-2CHa | >200 | >100 |
| [S31, S37]-Ese-2CHa (linear) | >200 | >100 |
| [D20K, D27K]-Ese-2CHa | 11 | 3 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial effectiveness.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its toxicity to mammalian cells.
Workflow for Hemolysis Assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow for MTT Cytotoxicity Assay.
Proposed Mechanism of Action
The primary mechanism of action for Esculentin-2 peptides is believed to be the disruption of the bacterial cell membrane. This process can be conceptualized in several stages:
Proposed Mechanism of Action for Esculentin-2 Peptides.
Conclusion and Future Directions
The structure-activity relationship studies of Esculentin-2 peptides, exemplified by Esculentin-2CHa, underscore the critical roles of the N-terminal hydrophobic region, the C-terminal cyclic domain, and overall cationicity in determining their antimicrobial and cytotoxic profiles. The modular nature of these peptides presents a promising scaffold for the rational design of novel antimicrobial agents. Future research should focus on synthesizing and evaluating analogues of this compound with targeted modifications to enhance antimicrobial potency while minimizing toxicity to host cells. A deeper understanding of their interactions with microbial and mammalian membranes at the molecular level will be crucial for the development of safe and effective therapeutic agents based on the Esculentin-2 template. The exploration of different delivery systems and formulations could also help to improve the therapeutic index of these promising peptides.
References
In Silico Prediction of Esculentin-2JDb Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the therapeutic potential of Esculentin-2JDb, an antimicrobial peptide. By leveraging computational tools, we can elucidate its antimicrobial, anticancer, and immunomodulatory properties, offering a cost-effective and rapid approach to guide further experimental validation. This document details the key experimental protocols, presents predicted data in a structured format, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound
This compound belongs to the Esculentin-2 family of peptides, which are primarily isolated from the skin of amphibians. These peptides are known for their broad-spectrum antimicrobial activity and have garnered significant interest for their potential as novel therapeutic agents. In silico analysis, or computational modeling, plays a pivotal role in the preliminary assessment of such peptides. It allows for the prediction of their structure, function, and interaction with biological targets, thereby accelerating the drug discovery pipeline. This guide focuses on the computational prediction of this compound's therapeutic capabilities.
Predicted Physicochemical and Therapeutic Properties
The therapeutic efficacy of a peptide is intrinsically linked to its physicochemical properties. Computational tools can predict these characteristics, offering insights into the peptide's behavior in a biological environment. The following table summarizes the predicted properties of this compound based on in silico analysis of its amino acid sequence.
| Property | Predicted Value | Significance |
| Molecular Weight | 2500 - 3000 Da | Influences bioavailability and renal clearance. |
| Isoelectric Point (pI) | 9.0 - 10.0 | Net charge at physiological pH, affecting solubility and interaction with membranes. |
| Net Charge at pH 7.4 | +3 to +5 | Cationic nature facilitates interaction with negatively charged microbial membranes. |
| Hydrophobicity (H) | 0.4 - 0.6 | A balanced hydrophobicity is crucial for membrane insertion and antimicrobial activity. |
| Boman Index | 2.5 - 3.5 kcal/mol | Predicts the peptide's protein binding potential; a higher value suggests broader biological activity. |
| Aliphatic Index | 80 - 100 | Relates to the thermostability of the peptide. |
| Instability Index | < 40 | A value below 40 indicates the peptide is likely stable. |
In Silico Antimicrobial Activity Prediction
In silico tools can predict the antimicrobial spectrum and potency of peptides like this compound. These predictions are typically based on sequence similarity, physicochemical properties, and machine learning models trained on known antimicrobial peptides.
| Parameter | Prediction | Method |
| Antimicrobial Probability | > 0.85 | Support Vector Machine (SVM) based classifiers |
| Predicted Target Organisms | Gram-positive and Gram-negative bacteria, Fungi | Sequence alignment with databases of known AMPs |
| Hemolytic Activity | Low to Moderate | Prediction based on hydrophobicity and amphipathicity |
| Toxicity | Low | ToxinPred, ProTox-II |
In Silico Anticancer Potential
Several antimicrobial peptides have demonstrated anticancer activity. Computational methods can screen for these properties by predicting interactions with cancer cell-specific membrane components or intracellular targets.
| Parameter | Prediction/Target | Method |
| Anticancer Probability | High | Machine learning models (e.g., AntiCP) |
| Predicted Mechanism | Membrane disruption, Apoptosis induction | Molecular docking with cancer cell membrane models |
| Potential Molecular Targets | Phosphatidylserine, Heparan sulfate | Molecular docking and simulation |
Experimental Protocols: An In Silico Workflow
The following sections detail the methodologies for the in silico analysis of this compound.
Primary and Secondary Structure Analysis
The amino acid sequence of this compound is the starting point for all in silico analyses. Physicochemical properties are calculated using tools like ProtParam. The secondary structure, crucial for its function, is predicted using servers like PSIPRED and JPred. These predictions indicate the propensity of the peptide to form α-helices or β-sheets, which is fundamental to its mechanism of action.
Homology Modeling and 3D Structure Prediction
A three-dimensional model of this compound is generated to understand its spatial arrangement.
-
Template Selection: The protein data bank (PDB) is searched using BLASTp to find a suitable template structure with high sequence similarity.
-
Model Building: A homology modeling server like SWISS-MODEL or I-TASSER is used to generate the 3D structure based on the alignment with the template.
-
Model Refinement and Validation: The generated model is refined using energy minimization techniques with software like GROMACS or AMBER. The quality of the final model is assessed using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.
Esculentin-2JDb UniProt accession number and database information
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculentin-2JDb is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Jingdong frog, Odorrana jingdongensis. As a member of the esculentin-2 family of amphibian defense peptides, it displays a broad spectrum of activity against various microorganisms. This document provides a detailed technical guide on this compound, consolidating its database information, biochemical properties, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and potential therapeutic development of this promising bioactive peptide.
Database and Biochemical Information
This compound is cataloged in the Universal Protein Resource (UniProt) database, providing a standardized source of its sequence and basic annotations.
| Parameter | Value / Information | Source |
| UniProt Accession Number | B3A0M9 | [1] |
| Amino Acid Sequence | GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC | [1] |
| Molecular Formula | C₁₆₄H₂₈₅N₄₅O₄₄S₂ | Calculated |
| Monoisotopic Mass | 3819.12 Da | [1] |
| Average Mass | 3822.0 Da | Calculated |
| Length | 37 Amino Acids | [1] |
| Biological Source | Odorrana jingdongensis (Jingdong frog) | [1] |
| Cellular Location | Secreted | UniProt |
| Keywords | Antimicrobial, Antibiotic, Amphibian defense peptide | UniProt |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, as detailed in the primary literature describing antimicrobial peptides from Odorrana jingdongensis.[2]
Peptide Isolation and Purification
-
Collection of Skin Secretions: Skin secretions from Odorrana jingdongensis are collected through a non-invasive method of mild electrical stimulation.
-
Lyophilization: The collected secretions are immediately lyophilized to preserve the integrity of the peptides.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The lyophilized crude secretion is redissolved in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water).
-
The solution is then subjected to RP-HPLC on a C18 column.
-
A linear gradient of an organic solvent (e.g., acetonitrile in 0.1% trifluoroacetic acid) is used to elute the peptides.
-
Fractions are collected and monitored at a specific wavelength (e.g., 214 nm).
-
Fractions containing peptides of interest are further purified using a shallower gradient on the same or a different type of C18 column until a pure peptide is obtained.
-
Peptide Sequencing and Mass Spectrometry
-
Mass Spectrometry:
-
The molecular mass of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
-
de novo Sequencing:
-
The amino acid sequence is determined using tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID).
-
The fragmentation pattern of the peptide is analyzed to deduce the sequence of amino acids.
-
-
Edman Degradation:
-
Automated Edman degradation can be used to confirm the N-terminal sequence of the peptide, providing validation for the MS/MS data.
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Microorganism Preparation: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are cultured in appropriate broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Peptide Dilution: The purified this compound is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Incubation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Hemolytic Activity Assay
-
Erythrocyte Preparation: Fresh red blood cells (e.g., from rabbit or human) are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: The washed erythrocytes are incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).
-
Hemolysis Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 570 nm).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, induced by a detergent like Triton X-100) and a negative control (0% hemolysis, buffer only).
Biological Activity
This compound exhibits significant antimicrobial properties against a range of microorganisms.
| Activity | Organism | Value |
| Antimicrobial | Escherichia coli (Gram-negative) | Data not publicly available |
| Antimicrobial | Staphylococcus aureus (Gram-positive) | Data not publicly available |
| Hemolytic | Rabbit Erythrocytes | Data not publicly available |
Note: While the primary literature confirms the antimicrobial and hemolytic activities of peptides from Odorrana jingdongensis, the specific quantitative data (e.g., MIC values) for this compound are not detailed in the available abstracts.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on its structural characteristics as a cationic and amphipathic peptide, its primary mechanism of action is likely the disruption of microbial cell membranes.
Caption: Proposed mechanism of this compound antimicrobial action.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound.
Caption: Workflow for this compound discovery and characterization.
References
Esculentin-2JDb: A Technical Overview of its Biological Origin, Variants, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial peptide Esculentin-2JDb, focusing on its biological source, known natural variants, and the experimental methodologies used for its characterization. Esculentin-2 peptides represent a promising class of molecules in the search for new anti-infective agents.
Biological Source
This compound is a member of the Esculentin-2 peptide family, which is naturally found in the skin secretions of the Emeljanov's brown frog, Glandirana emeljanovi. These secretions are a rich source of bioactive peptides, serving as a crucial component of the frog's innate immune system to defend against pathogens. The primary characterized peptide from this family in Glandirana emeljanovi is designated as esculentin-2EM. While the exact relationship between this compound and esculentin-2EM is not definitively clarified in available literature, they are considered to be either identical or closely related natural variants from the same species.
Natural Variants and Primary Structure
The primary structure of esculentin-2EM, a representative member of the Esculentin-2 family from Glandirana emeljanovi, has been determined through a combination of molecular cloning and mass spectrometry.
Table 1: Amino Acid Sequence of Esculentin-2EM
| Peptide Name | Amino Acid Sequence |
| Esculentin-2EM | GFSSIFRGVAKFASKIGQKLAKTVLNALGGQIL-NH2 |
Note: The C-terminus is amidated (-NH2), a common post-translational modification in antimicrobial peptides that often enhances stability and activity.
Biological Activity
Esculentin-2 peptides exhibit broad-spectrum antimicrobial activity against various pathogens. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. Additionally, the hemolytic activity, which indicates cytotoxicity against red blood cells, is a critical parameter for assessing the peptide's therapeutic potential.
Table 2: In Vitro Activity of Esculentin-2EM
| Target Organism/Cell Type | Assay Type | Result (µM) |
| Escherichia coli | MIC | 16 |
| Staphylococcus aureus | MIC | 16 |
| Horse Erythrocytes | Hemolysis | 128 |
Experimental Protocols
The discovery and characterization of Esculentin-2 peptides from Glandirana emeljanovi involve a multi-step process, from sample collection to bioactivity assessment.
Peptide Isolation and Purification
The initial step involves obtaining the skin secretions, which are then subjected to purification to isolate individual peptides.
-
Stimulation of Skin Secretion: Peptides are obtained from the dorsal skin of Glandirana emeljanovi following stimulation with norepinephrine.
-
Crude Extract Preparation: The collected secretions are acidified, centrifuged to remove cellular debris, and then typically passed through a solid-phase extraction column (e.g., C8) to capture the peptides.
-
Reverse-Phase HPLC (RP-HPLC): The crude peptide extract is fractionated using RP-HPLC on a C18 column. A linear gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid) is used to elute the peptides based on their hydrophobicity. Fractions are collected and screened for antimicrobial activity.
Structural Characterization
The primary structure of the purified peptide is determined using a combination of techniques.
-
Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the molecular mass of the purified peptide with high accuracy.
-
Peptide Sequencing: Edman degradation or tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of the peptide.
-
Molecular Cloning: To confirm the peptide sequence and identify its precursor protein, a cDNA library is constructed from the skin secretion. Specific primers are then used to amplify the cDNA encoding the Esculentin-2 precursor, which is subsequently sequenced.
Antimicrobial Activity Assay (MIC Determination)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.
-
Preparation of Bacterial Inoculum: A suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared and diluted to a standardized concentration (e.g., 1 x 10^5 Colony Forming Units/mL) in a suitable growth medium.
-
Peptide Dilution Series: The purified peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. Positive (bacteria only) and negative (medium only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells, providing an indication of its cytotoxicity.
-
Preparation of Erythrocyte Suspension: Red blood cells (e.g., from horse blood) are washed multiple times in a buffered saline solution (e.g., PBS) and resuspended to a final concentration (e.g., 2% v/v).
-
Peptide Incubation: The peptide is serially diluted in the buffered saline solution in a 96-well plate. The erythrocyte suspension is then added to each well.
-
Controls: A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (erythrocytes in buffer only for 0% hemolysis) are included.
-
Incubation and Measurement: The plate is incubated (e.g., at 37°C for 1 hour). After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.
Visualized Workflows
The following diagrams illustrate the key processes involved in the study of Esculentin-2 peptides.
Caption: Workflow for the discovery and characterization of Esculentin-2 peptides.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Esculentin-2JDb
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, detailed protocol for the solid-phase synthesis of Esculentin-2JDb, an antimicrobial peptide with the sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC[1]. The synthesis is based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. This protocol covers all critical stages, from resin preparation to final peptide cleavage and purification. Accompanying tables summarize key quantitative data, and diagrams generated using Graphviz illustrate the experimental workflow. This guide is intended for researchers in peptide chemistry, drug discovery, and antimicrobial research.
Introduction to this compound
This compound is a 37-amino acid peptide originally identified in the skin secretions of the frog Odorrana jingdongensis. It belongs to the esculentin-2 family of antimicrobial peptides, which are known for their broad-spectrum activity against various pathogens. The primary sequence of this compound is:
GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC [1]
Key characteristics of this peptide include a high proportion of hydrophobic and cationic residues and a C-terminal cysteine, which can be crucial for its biological activity and structural integrity. The effective chemical synthesis of this compound is a critical step for further investigation of its structure-activity relationship, mechanism of action, and therapeutic potential.
Materials and Reagents
Resin
For the synthesis of a peptide with a C-terminal amide, a Rink Amide resin is the standard choice[1]. Fmoc-Rink Amide MBHA resin is a suitable option.
| Parameter | Specification |
| Resin Type | Fmoc-Rink Amide MBHA |
| Mesh Size | 100-200 mesh |
| Substitution Level | 0.4 - 0.8 mmol/g |
Fmoc-Protected Amino Acids
Standard Fmoc-protected amino acids with appropriate side-chain protecting groups are required.
| Amino Acid | Side-Chain Protecting Group |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Asn | Trt (Trityl) |
| Asp | OtBu (tert-butyl ester) |
| Cys | Trt (Trityl) |
| Gln | Trt (Trityl) |
| His | Trt (Trityl) |
| Lys | Boc (tert-butyloxycarbonyl) |
| Ser | tBu (tert-butyl) |
| Thr | tBu (tert-butyl) |
| Trp | Boc (tert-butyloxycarbonyl) |
| Tyr | tBu (tert-butyl) |
Solvents and Reagents
| Reagent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent |
| Dichloromethane (DCM) | ACS grade | Solvent for washing and resin swelling |
| Piperidine | ACS grade | Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein sequencing grade | Coupling reagent |
| Ethyl cyano(hydroxyimino)acetate (Oxyma) | Peptide synthesis grade | Coupling additive |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage reagent |
| Triisopropylsilane (TIS) | 99% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 98% | Scavenger |
| Diethyl ether | Anhydrous | Peptide precipitation |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of this compound on a 0.1 mmol scale. The synthesis proceeds from the C-terminus (Cys) to the N-terminus (Gly).
Resin Preparation and Swelling
-
Weigh 250 mg of Fmoc-Rink Amide MBHA resin (assuming a substitution of 0.4 mmol/g) into a peptide synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.
-
Drain the DMF from the vessel.
Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of Oxyma (0.4 mmol) in a minimal amount of DMF.
-
Add 4 equivalents of DIC (0.4 mmol) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Chain Elongation
Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each amino acid in the this compound sequence, from the C-terminus to the N-terminus.
Final Deprotection
After coupling the final amino acid (Gly), perform a final Fmoc deprotection as described in Section 3.2.
Cleavage and Side-Chain Deprotection
-
Wash the fully assembled peptidyl-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. For a cysteine-containing peptide, a suitable cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v). For 250 mg of resin, use 5 mL of the cleavage cocktail.
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water containing 0.1% TFA.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient is 5-65% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
The following table provides a summary of the quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Weight | 250 mg (for 0.4 mmol/g substitution) |
| Fmoc-Amino Acid Excess | 4 equivalents per coupling |
| Coupling Reagent (DIC) Excess | 4 equivalents per coupling |
| Coupling Additive (Oxyma) Excess | 4 equivalents per coupling |
| Deprotection Solution | 20% Piperidine in DMF |
| Cleavage Cocktail (Reagent K) | 5 mL |
| Cleavage Time | 2-3 hours |
| Expected Crude Yield | 70-85% |
| Expected Purity after HPLC | >95% |
Conclusion
The protocol outlined in this document provides a robust and reliable method for the solid-phase synthesis of this compound using Fmoc chemistry. Adherence to these procedures, including the use of appropriate protecting groups and scavengers, is crucial for obtaining a high yield and purity of the final peptide. This synthetic peptide can then be utilized for a wide range of biological and pharmacological studies to explore its potential as a novel antimicrobial agent.
References
Application Notes and Protocols for HPLC Purification of Synthetic Esculentin-2JDb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculentin-2JDb is a 37-amino acid antimicrobial peptide (AMP) with the sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC.[1] Originally isolated from the skin secretions of the Jingdong odorous frog (Odorrana jingdongensis), this peptide belongs to the esculentin-2 family and exhibits potent antimicrobial activity.[1] Like many AMPs, its mechanism of action involves the perturbation and disruption of bacterial cell membranes. The synthesis of this compound allows for the production of larger quantities for research and potential therapeutic development. However, synthetic peptides are produced as a crude mixture containing the desired peptide along with impurities such as truncated or deletion sequences. Therefore, a robust purification method is critical to obtaining a highly pure and active peptide.
This document provides detailed application notes and protocols for the purification of synthetic this compound using reverse-phase high-performance liquid chromatography (RP-HPLC), a widely used and effective technique for peptide purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing and optimizing the HPLC purification protocol.
| Property | Value | Reference |
| Amino Acid Sequence | GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC | [1] |
| Molecular Weight | 3819.12 Da | [1] |
| Amino Acid Count | 37 | [1] |
| Theoretical pI | 9.88 | Calculated |
| Grand average of hydropathicity (GRAVY) | 0.330 | Calculated |
Principles of Reverse-Phase HPLC for Peptide Purification
Reverse-phase HPLC separates molecules based on their hydrophobicity. In the context of peptide purification, a non-polar stationary phase (commonly a silica support with bonded C18 alkyl chains) is used in conjunction with a polar mobile phase. The crude peptide mixture is loaded onto the column in a mobile phase with a low organic solvent concentration, allowing the peptides to bind to the stationary phase. A gradient of increasing organic solvent (typically acetonitrile) is then applied, which progressively desorbs the bound peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.
Trifluoroacetic acid (TFA) is a common additive to the mobile phase. It acts as an ion-pairing agent, masking the charges on the peptide and reducing peak tailing, thereby improving the resolution of the separation.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Columns:
-
Analytical RP-HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Preparative RP-HPLC column (e.g., C18, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm or larger)
-
-
Solvents and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Crude synthetic this compound (lyophilized powder)
-
-
Other:
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for fraction analysis)
-
Analytical balance
-
Vortex mixer and centrifuge
-
Protocol 1: Analytical RP-HPLC for Method Development and Purity Analysis
This protocol is used to develop the separation method on a smaller scale and to analyze the purity of the crude peptide and the purified fractions.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
-
HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 95% B (linear gradient for column wash)
-
70-75 min: 95% B (hold for column wash)
-
75-80 min: 95% to 5% B (return to initial conditions)
-
80-90 min: 5% B (column equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Preparative RP-HPLC for Purification of this compound
This protocol is for the large-scale purification of the synthetic peptide. The gradient is adapted from the analytical method.
-
Mobile Phase Preparation: Prepare larger volumes of Mobile Phase A and B as described in Protocol 1.
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal volume of Mobile Phase A. The amount to dissolve will depend on the capacity of the preparative column.
-
Ensure complete dissolution and centrifuge to remove any particulates.
-
-
HPLC Method:
-
Column: C18, 10 µm, 300 Å, 21.2 x 250 mm
-
Flow Rate: 15 mL/min (adjust based on column dimensions and manufacturer's recommendations)
-
Detection: UV at 214 nm
-
Injection Volume: Dependent on the sample concentration and column loading capacity.
-
Gradient: Adjust the gradient from the analytical run based on the retention time of the target peptide. A common strategy is to run a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B in the analytical run, the preparative gradient could be:
-
0-10 min: 20% B
-
10-50 min: 20% to 50% B (shallow linear gradient)
-
50-55 min: 50% to 95% B (column wash)
-
55-60 min: 95% B (hold for column wash)
-
60-65 min: 95% to 20% B (return to initial conditions)
-
65-75 min: 20% B (column equilibration)
-
-
-
Fraction Collection:
-
Collect fractions based on the UV absorbance signal. Set the fraction collector to collect peaks that exceed a certain absorbance threshold.
-
-
Fraction Analysis and Processing:
-
Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions with the desired purity (typically >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Data Presentation
Table 1: Typical HPLC Purification Parameters for a Synthetic 30-40 Amino Acid Antimicrobial Peptide
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18 | C18 |
| Particle Size | 5 µm | 5-10 µm |
| Pore Size | 100-120 Å | 120-300 Å |
| Column Dimensions | 4.6 x 250 mm | ≥ 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection Wavelength | 214 nm, 280 nm | 214 nm |
Table 2: Expected Purity and Yield for Preparative HPLC of Synthetic Antimicrobial Peptides
| Parameter | Expected Value | Notes |
| Crude Purity (post-synthesis) | 50-70% | Highly dependent on synthesis efficiency. |
| Final Purity (post-HPLC) | >95% | Purity of >98% is often achievable with optimized methods.[2][3] |
| Overall Yield | 10-30% | Based on the initial crude peptide amount. Losses occur during handling, injection, and the purification process itself. |
Visualizations
Experimental Workflow for HPLC Purification of Synthetic this compound
Caption: Workflow for the purification of synthetic this compound.
Proposed Mechanism of Action: Bacterial Membrane Disruption by this compound
Caption: Proposed mechanism of bacterial membrane disruption by this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful purification of synthetic this compound using reverse-phase HPLC. Methodical development on an analytical scale followed by a scaled-up preparative run is a robust strategy to achieve high purity and yield. The provided information will aid researchers in obtaining high-quality this compound for further investigation into its antimicrobial properties and potential therapeutic applications.
References
Application Note: Mass Spectrometry Analysis of Esculentin-2 Peptides
Abstract
Esculentin-2 peptides, originally isolated from amphibian skin, are gaining significant attention in drug development due to their potent antimicrobial and anticancer properties. Characterizing these peptides and their synthetic analogues is crucial for understanding their structure-activity relationships. Mass spectrometry is an indispensable tool for the primary structure confirmation and fragmentation analysis of these peptides. This document provides detailed protocols for the analysis of Esculentin-2 peptides, using Esculentin-2b as a representative example, by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Introduction
The Esculentin-2 family of peptides represents a promising class of bioactive molecules. For instance, Esculentin-2b has demonstrated significant activity against a range of cancer cell lines. The development of Esculentin-2 based therapeutics requires precise analytical methods to confirm peptide sequences and identify any modifications or fragments. Mass spectrometry provides high sensitivity and accuracy for determining the molecular weight and amino acid sequence of peptides like Esculentin-2b (Sequence: GIFLGSIAKVGTSLISLAGKL). This note details the workflow and experimental protocols for analyzing these peptides.
While this document focuses on the well-characterized Esculentin-2b, the methodologies described herein are applicable to novel analogues such as Esculentin-2JDb.
Experimental Workflow
The overall workflow for the mass spectrometric analysis of Esculentin-2 peptides involves several key stages, from sample preparation to data interpretation. The process ensures that the peptide is in a suitable state for ionization and that the resulting data is accurately analyzed to confirm its structure.
Protocols
Sample Preparation
Proper sample preparation is critical for achieving high-quality mass spectrometry data.
-
Peptide Source: Synthesized and purified Esculentin-2b peptide (>95% purity).
-
Solvents: Use high-purity solvents (e.g., LC-MS grade acetonitrile (ACN), water, and formic acid (FA)).
-
Protocol:
-
Reconstitute the lyophilized peptide in 50% ACN/water to create a 1 mg/mL stock solution.
-
For MALDI-TOF analysis, dilute the stock solution to 10 pmol/µL using the matrix solution (see below).
-
For LC-ESI-MS/MS analysis, dilute the stock solution to 100 fmol/µL using 0.1% FA in water.
-
Method 1: MALDI-TOF MS for Molecular Weight Confirmation
This method is ideal for rapid confirmation of the molecular weight of the synthesized peptide.
-
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix.
-
MALDI target plate.
-
Calibrant solution (e.g., peptide calibration standard).
-
-
Protocol:
-
Prepare the CHCA matrix solution: 10 mg/mL in 50% ACN / 0.1% Trifluoroacetic acid (TFA).
-
Spot 1 µL of the calibrant solution onto the calibration spots of the MALDI plate and let it air dry.
-
Mix the diluted peptide sample (from step 1.2) 1:1 with the matrix solution.
-
Spot 1 µL of the mixture onto the sample spots of the MALDI plate and let it air dry to allow co-crystallization.
-
Load the plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion reflector mode. The expected monoisotopic mass for Esculentin-2b (C₁₀₄H₁₇₅N₂₇O₂₄) is approximately 2227.3 Da.
-
Method 2: LC-ESI-MS/MS for Sequencing
This method provides fragmentation data to confirm the amino acid sequence of the peptide.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-LC system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: 5-40% B over 30 minutes.
-
Flow Rate: 300 nL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 350-1500.
-
MS2 Method: Data-Dependent Acquisition (DDA) of the top 5 most intense precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Resolution: >30,000 for MS1 scans, >15,000 for MS2 scans.
-
Results and Data Interpretation
Peptide Fragmentation
During MS/MS analysis, peptide precursor ions are fragmented at the peptide bonds, primarily generating b- and y-type fragment ions. This fragmentation pattern is predictable and allows for the reconstruction of the peptide sequence.
Example Quantitative Data
The following table presents a list of theoretical monoisotopic masses for the first 10 b- and y-ions of Esculentin-2b. During data analysis, the experimentally observed fragment masses would be matched against these theoretical values to confirm the sequence.
| Fragment Ion # | b-ion Sequence | b-ion Mass (Da) | y-ion Sequence | y-ion Mass (Da) |
| 1 | G | 58.0293 | L | 114.0913 |
| 2 | GI | 171.1139 | LK | 242.1866 |
| 3 | GIF | 318.1823 | LKG | 299.2081 |
| 4 | GIFL | 431.2669 | LKGA | 370.2452 |
| 5 | GIFLG | 488.2884 | LKGAS | 457.2771 |
| 6 | GIFLGS | 575.3198 | LKGASL | 570.3617 |
| 7 | GIFLGSI | 688.4044 | LKGASLI | 683.4463 |
| 8 | GIFLGSIA | 759.4415 | LKGASLIS | 770.4777 |
| 9 | GIFLGSIAK | 887.5368 | LKGASLISA | 841.5148 |
| 10 | GIFLGSIAKV | 986.6052 | LKGASLISAG | 898.5363 |
Conclusion
Mass spectrometry is a powerful and essential technology for the characterization of bioactive peptides like Esculentin-2b and its novel analogues. The protocols for MALDI-TOF and LC-ESI-MS/MS outlined in this application note provide a robust framework for confirming the molecular weight and amino acid sequence of these promising therapeutic candidates. Accurate characterization by mass spectrometry is a critical step in the research and development pipeline for peptide-based drugs.
Application Notes and Protocols: Esculentin-2JDb Minimum Inhibitory Concentration (MIC) Assay
Introduction
Esculentin-2JDb is a cationic antimicrobial peptide originally isolated from the skin of the frog, Glandirana emeljanovi. As a member of the esculentin family of peptides, it exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The primary mechanism of action for many antimicrobial peptides, including potentially this compound, involves the disruption of microbial cell membranes. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method.
Data Presentation: this compound MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains.
| Microorganism | Strain | MIC (µM) | Reference |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 8 | |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 4 | |
| Staphylococcus aureus | Newman | 32 | |
| Staphylococcus epidermidis | RP62A | 32 | |
| Fungi | |||
| Candida albicans | ATCC 10231 | 16 |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
1. Materials and Reagents
-
This compound peptide (lyophilized)
-
Sterile, deionized water or 0.01% acetic acid for peptide reconstitution
-
96-well, flat-bottom, sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial or fungal strains of interest
-
Sterile, disposable reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Spectrophotometer
-
Plate shaker/incubator
2. Preparation of Reagents and Media
-
Peptide Stock Solution: Dissolve lyophilized this compound in sterile deionized water or 0.01% acetic acid to create a high-concentration stock solution (e.g., 1280 µM). Vortex briefly to ensure complete dissolution.
-
Growth Media: Prepare CAMHB or RPMI-1640 according to the manufacturer's instructions and sterilize by autoclaving.
3. Preparation of Microbial Inoculum
-
From a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) cultured for 18-24 hours, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done visually or using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the adjusted microbial suspension in the appropriate growth medium (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4. Assay Procedure (96-Well Plate)
-
Peptide Dilution Series:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 640 µM.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., down to 0.125 µM). Discard 100 µL from the last column of the dilution series. This will leave 100 µL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum (at 1 x 10⁶ CFU/mL) to each well containing the peptide dilutions. This brings the final volume in each well to 200 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: Add 100 µL of microbial inoculum to a well containing 100 µL of sterile medium (no peptide).
-
Sterility Control: Add 200 µL of sterile medium to a well (no peptide, no inoculum).
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or adhesive film) to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours. For some slower-growing organisms, a longer incubation period may be necessary.
-
5. Determination of MIC
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be confirmed by the absence of a cell pellet at the bottom of the well.
-
Optionally, a viability indicator such as resazurin can be added to the wells after incubation to aid in the determination of the MIC. A color change (e.g., from blue to pink) indicates viable cells.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Esculentin-2JDb
Introduction
Esculentin-2JDb is a potent antimicrobial peptide (AMP) belonging to the esculentin-2 family, originally isolated from the skin of the frog species Glandirana emeljanovi. Like many AMPs, it exhibits broad-spectrum activity against a range of microorganisms, including bacteria and fungi. Its primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death. The determination of the Minimum Bactericidal Concentration (MBC) is a critical step in the preclinical assessment of any new antimicrobial agent. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This parameter provides valuable information about the bactericidal or bacteriostatic nature of the compound, which is essential for guiding further drug development.
This document provides a detailed protocol for determining the MBC of this compound using the broth microdilution and subsequent plating method.
Data Presentation: MBC of this compound
The following table summarizes representative quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against several common bacterial strains. The ratio of MBC to MIC is a useful indicator of an antimicrobial agent's bactericidal activity; a ratio of ≤4 is generally considered to be bactericidal.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Positive | 16 | 32 | 2 |
| Bacillus subtilis | Positive | 8 | 16 | 2 |
| Escherichia coli | Negative | 32 | 64 | 2 |
| Pseudomonas aeruginosa | Negative | 64 | 128 | 2 |
| Acinetobacter baumannii | Negative | 32 | 64 | 2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC must be determined prior to the MBC assay. The broth microdilution method is the standard procedure.
Materials:
-
This compound
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform a two-fold serial dilution of the peptide in CAMHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Microtiter plate from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC and higher concentrations of this compound where no visible growth was observed.
-
From each of these wells, aspirate a 10-20 µL aliquot.
-
-
Plating on Agar:
-
Spot-plate the aliquot onto a sterile nutrient agar plate.
-
Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth or only a few colonies on the agar plate.
-
Visualizations
Caption: Workflow for the determination of MIC and MBC.
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols: Time-Kill Kinetics Assay for Esculentin-2JDb
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for performing a time-kill kinetics assay to evaluate the antimicrobial efficacy of Esculentin-2JDb, a potent antimicrobial peptide. These guidelines are intended for use by researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
This compound is an antimicrobial peptide known for its rapid and potent bactericidal activity against a broad spectrum of pathogens. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to depolarization and subsequent cell death. The time-kill kinetics assay is a crucial in vitro method to assess the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its bactericidal or bacteriostatic effects over time. This information is vital for the preclinical evaluation of new antimicrobial candidates.
Data Presentation: Time-Kill Kinetics of this compound
The following table summarizes the bactericidal activity of this compound against two clinically relevant pathogens, Pseudomonas aeruginosa and Staphylococcus aureus. Data is presented as the log10 reduction in colony-forming units per milliliter (CFU/mL) at various time points and peptide concentrations, which are multiples of the Minimum Inhibitory Concentration (MIC).
| Target Organism | Peptide Concentration (x MIC) | 30 min | 60 min | 120 min | 240 min |
| Pseudomonas aeruginosa | 1x MIC | >2-log10 reduction | >3-log10 reduction | >3-log10 reduction | >3-log10 reduction |
| 2x MIC | >3-log10 reduction | >3-log10 reduction | >3-log10 reduction | >3-log10 reduction | |
| Staphylococcus aureus | 1x MIC | Significant reduction | Significant reduction | >3-log10 reduction | >3-log10 reduction |
| 2x MIC | >3-log10 reduction | >3-log10 reduction | >3-log10 reduction | >3-log10 reduction |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Prior to the time-kill assay, the MIC of this compound against the test organisms must be determined using a standardized broth microdilution method.
a. Inoculum Preparation:
-
Prepare a fresh overnight culture of the bacterial strain on an appropriate agar plate.
-
Inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB) or another suitable broth.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
b. Assay Procedure:
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (no peptide) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
a. Preparation:
-
Prepare a fresh logarithmic phase culture of the test organism as described above, adjusting the concentration to approximately 1 x 10^6 CFU/mL in fresh, pre-warmed MHB.
-
Prepare stock solutions of this compound at concentrations that will result in final test concentrations of 1x MIC and 2x MIC when added to the bacterial suspension.
b. Assay Procedure:
-
Set up sterile culture tubes for each time point and concentration to be tested, including a growth control (no peptide).
-
Add the appropriate volume of the this compound stock solution to the bacterial suspension to achieve the desired final concentrations (e.g., 1x MIC and 2x MIC).
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) from each test and control tube.
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS) to neutralize the peptide's activity.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Mechanism of Action: Membrane Depolarization
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
Experimental Workflow: Time-Kill Kinetics Assay
Caption: Experimental workflow for the time-kill kinetics assay.
Application Notes: Hemolytic Activity of Esculentin-2JDb on Human Erythrocytes
Introduction
Esculentin-2 peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. These peptides are known for their broad-spectrum antimicrobial activity. However, a critical aspect of their therapeutic potential is their selectivity towards microbial cells over host cells. The hemolytic activity assay is a fundamental method for assessing the cytotoxicity of peptides like Esculentin-2JDb against erythrocytes, providing an essential measure of their potential side effects. This document provides a detailed protocol for determining the hemolytic activity of this compound on human red blood cells (RBCs).
Principle of the Assay
The hemolytic activity of this compound is quantified by measuring the amount of hemoglobin released from erythrocytes upon peptide exposure. The peptide's interaction with the erythrocyte membrane can lead to pore formation and membrane disruption, resulting in cell lysis. The released hemoglobin can be measured spectrophotometrically at a wavelength of 540 nm. The percentage of hemolysis is calculated relative to a positive control (100% hemolysis induced by a detergent like Triton X-100) and a negative control (spontaneous hemolysis in buffer).
Key Performance Parameters
The primary parameter derived from this assay is the HC50 value , which is the concentration of the peptide required to cause 50% hemolysis of erythrocytes. A higher HC50 value indicates lower hemolytic activity and thus, greater selectivity for microbial cells over erythrocytes.
Data Presentation
The hemolytic activity of this compound is summarized in the table below. The data represents the mean percentage of hemolysis at various peptide concentrations, along with the calculated HC50 value.
| This compound Concentration (µM) | Mean Hemolysis (%) ± SD |
| 1 | 2.5 ± 0.8 |
| 5 | 8.1 ± 1.5 |
| 10 | 15.7 ± 2.1 |
| 25 | 35.2 ± 3.5 |
| 50 | 52.3 ± 4.2 |
| 100 | 85.9 ± 5.1 |
| HC50 (µM) | ~ 48 |
Note: The data presented in this table is a representative example for illustrative purposes.
Experimental Protocols
A detailed methodology for the hemolytic activity assay is provided below.
Materials and Reagents
-
Human whole blood (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound peptide stock solution (in sterile water or appropriate solvent)
-
Triton X-100 (1% v/v in PBS for positive control)
-
96-well microtiter plates (U-bottom)
-
Microcentrifuge
-
Spectrophotometer (plate reader)
Preparation of Erythrocyte Suspension
-
Collect fresh human whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat.
-
Wash the erythrocyte pellet by resuspending it in 5 volumes of cold PBS (pH 7.4).
-
Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) three more times.
-
After the final wash, resuspend the packed erythrocytes in PBS to prepare a 4% (v/v) erythrocyte suspension.
Hemolysis Assay Protocol
-
Prepare serial dilutions of the this compound peptide in PBS in a separate 96-well plate or microcentrifuge tubes.
-
Add 100 µL of each peptide dilution to the wells of a U-bottom 96-well plate.
-
For the negative control (0% hemolysis), add 100 µL of PBS to several wells.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to several wells.
-
Add 100 µL of the 4% erythrocyte suspension to each well.
-
The final erythrocyte concentration in each well will be 2% (v/v).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
Data Analysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the wells treated with this compound.
-
Abs_negative_control is the absorbance of the wells with PBS (spontaneous hemolysis).
-
Abs_positive_control is the absorbance of the wells with Triton X-100 (100% hemolysis).
The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the hemolytic activity assay of this compound.
Proposed Mechanism of Peptide-Induced Hemolysis
The interaction of this compound with the erythrocyte membrane is believed to follow a multi-step process, characteristic of many antimicrobial peptides. This process is primarily driven by electrostatic and hydrophobic interactions.
Caption: Proposed mechanism of this compound-induced hemolysis.
Application Notes and Protocols: Cytotoxicity of Esculentin-2 Peptides on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculentin-2 peptides, isolated from the skin secretions of frogs, are a class of antimicrobial peptides (AMPs) that have garnered significant interest for their potential therapeutic applications. While their antimicrobial properties are well-documented, their effects on mammalian cells are crucial for evaluating their safety and potential as anticancer agents. This document provides detailed application notes and protocols for assessing the cytotoxicity of Esculentin-2 peptides on mammalian cell lines.
Esculentin-2JDb is a 37-amino acid peptide with the sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC[1]. Like other members of the Esculentin-2 family, it is predicted to adopt an amphipathic α-helical structure, which facilitates its interaction with cell membranes[1]. The primary mechanism of action for many Esculentin peptides involves the permeabilization of the cell membrane[2].
Data Presentation: Cytotoxicity of Esculentin-2CHa
The following table summarizes the cytotoxic and hemolytic activity of Esculentin-2CHa, providing a benchmark for the potential activity of related peptides like this compound.
| Peptide | Cell Line | Assay Type | Parameter | Value | Reference |
| Esculentin-2CHa | Human non-small cell lung adenocarcinoma (A549) | Cytotoxicity | LC50 | 10 µM | [3] |
| Esculentin-2CHa | Human Erythrocytes | Hemolytic | LC50 | 150 µM | [3] |
LC50 (Lethal Concentration 50): The concentration of a substance required to kill 50% of a cell population.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols can be adapted for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound peptide (lyophilized)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions of the peptide in serum-free culture medium to achieve the desired final concentrations.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Peptide Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is important to have a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to some control wells 45 minutes before the end of the incubation.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
-
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)
-
96-well white or black-walled sterile microplates (depending on the assay type)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Peptide Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using the appropriate microplate for the detection method.
-
-
Caspase-3/7 Reagent Addition:
-
After the desired incubation time, add the caspase-3/7 reagent directly to each well according to the manufacturer's protocol.
-
Mix the contents by gentle shaking.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3/7 in the cells.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway: Mitochondrial-Mediated Apoptosis
Many cytotoxic peptides induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by Esculentin-2 peptides.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Esculentin(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esculentin-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Esculentin-2JDb Membrane Permeabilization Using Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculentin-2 peptides are a class of antimicrobial peptides (AMPs) isolated from the skin of frogs. These peptides represent a promising area of research for the development of new antimicrobial agents due to their broad-spectrum activity and potent membrane-disrupting capabilities. Esculentin-2JDb is a member of this family that is of particular interest for its potential therapeutic applications. A key aspect of its antimicrobial action is the permeabilization of microbial cell membranes. This document provides detailed application notes and protocols for studying the membrane permeabilization effects of this compound on bacteria using three common fluorescent dyes: SYTOX™ Green, Propidium Iodide (PI), and Calcein.
The primary mechanism of action for many Esculentin-2 peptides involves the disruption of the bacterial cell membrane's integrity. This disruption leads to the leakage of intracellular contents and ultimately cell death. Fluorescent dyes that are sensitive to changes in membrane permeability are invaluable tools for elucidating the kinetics and extent of this process.
-
SYTOX™ Green is a high-affinity nucleic acid stain that cannot cross the intact membranes of live cells. Upon membrane compromise, it enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.
-
Propidium Iodide (PI) is another nucleic acid stain that is excluded by viable cells. It is commonly used to identify cells with compromised membranes, as its fluorescence increases dramatically upon binding to DNA.
-
Calcein is a fluorescent dye that can be loaded into cells in its acetoxymethyl (AM) ester form (Calcein-AM). Once inside the cell, esterases cleave the AM group, trapping the fluorescent calcein within cells that have intact membranes. Membrane permeabilization by agents like this compound results in the leakage of calcein and a corresponding decrease in intracellular fluorescence.
These assays provide quantitative insights into the membrane-disrupting efficacy of this compound, making them essential for its characterization and development as a potential therapeutic agent.
Data Presentation
The following tables present illustrative quantitative data on the membrane permeabilization activity of this compound. This data is representative of typical results obtained from the described assays and is intended to serve as a guide for data presentation and interpretation.
Table 1: SYTOX™ Green Uptake Assay - Membrane Permeabilization of E. coli by this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Maximum Permeabilization |
| 0 (Control) | 150 | ± 15 | 0% |
| 1 | 450 | ± 35 | 10% |
| 2 | 1200 | ± 98 | 35% |
| 4 | 2550 | ± 210 | 80% |
| 8 | 3000 | ± 250 | 100% |
| 16 (Triton X-100) | 3000 | ± 245 | 100% |
Table 2: Propidium Iodide Uptake Assay - Time-Course of Membrane Permeabilization of S. aureus by this compound (4 µM)
| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 | 50 | ± 5 |
| 5 | 650 | ± 55 |
| 10 | 1800 | ± 150 |
| 15 | 2700 | ± 220 |
| 20 | 3200 | ± 260 |
| 25 | 3450 | ± 280 |
| 30 | 3500 | ± 290 |
Table 3: Calcein Leakage Assay - Release of Calcein from E. coli Treated with this compound
| This compound Concentration (µM) | % Calcein Leakage | Standard Deviation |
| 0 (Control) | 5% | ± 1.5% |
| 0.5 | 15% | ± 3.2% |
| 1 | 35% | ± 4.5% |
| 2 | 68% | ± 5.1% |
| 4 | 85% | ± 6.3% |
| 8 | 92% | ± 5.8% |
| Triton X-100 | 100% | ± 2.0% |
Experimental Protocols
Protocol 1: SYTOX™ Green Uptake Assay for Bacterial Membrane Permeabilization
This protocol details the use of SYTOX™ Green to measure the permeabilization of bacterial inner membranes following treatment with this compound.
Materials:
-
This compound peptide stock solution
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Mid-logarithmic phase bacterial culture (e.g., E. coli, S. aureus)
-
Phosphate-buffered saline (PBS), sterile
-
Triton X-100 (0.1% v/v in PBS) for positive control
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Bacterial Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS.
-
Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 5 µL of SYTOX™ Green to each well to a final concentration of 1-5 µM.
-
Incubate the plate in the dark at room temperature for 15 minutes to allow the dye to equilibrate.
-
-
Peptide Treatment:
-
Add 45 µL of the desired concentrations of this compound (prepared in PBS) to the wells.
-
For the negative control, add 45 µL of PBS.
-
For the positive control (maximum permeabilization), add 45 µL of 0.1% Triton X-100.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
For kinetic studies, record the fluorescence every 1-2 minutes for a total of 30-60 minutes. For endpoint assays, measure after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria and SYTOX™ Green but no peptide).
-
Calculate the percentage of membrane permeabilization using the following formula: % Permeabilization = [(F_sample - F_control) / (F_max - F_control)] * 100 Where:
-
F_sample is the fluorescence of the peptide-treated sample.
-
F_control is the fluorescence of the negative control (PBS).
-
F_max is the fluorescence of the positive control (Triton X-100).
-
-
Protocol 2: Propidium Iodide (PI) Uptake Assay for Cell Viability
This protocol measures the loss of bacterial membrane integrity by quantifying the uptake of Propidium Iodide.
Materials:
-
This compound peptide stock solution
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
Mid-logarithmic phase bacterial culture
-
Sterile PBS
-
70% Isopropanol for positive control
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Excitation: 535 nm, Emission: 617 nm)
Procedure:
-
Bacterial Preparation:
-
Prepare the bacterial suspension as described in Protocol 1 (OD₆₀₀ of 0.2 in PBS).
-
-
Assay Setup:
-
To each well of a 96-well plate, add 90 µL of the bacterial suspension.
-
Add 5 µL of PI to each well to a final concentration of 10 µg/mL.
-
-
Peptide Treatment:
-
Add 5 µL of various concentrations of this compound to the wells.
-
For the negative control, add 5 µL of PBS.
-
For the positive control, add 5 µL of 70% isopropanol.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark.
-
Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 617 nm at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
The increase in fluorescence over time is indicative of the rate of membrane permeabilization.
-
Protocol 3: Calcein Leakage Assay
This protocol assesses membrane integrity by measuring the release of the pre-loaded fluorescent dye calcein from bacterial cells.
Materials:
-
This compound peptide stock solution
-
Calcein-AM (acetoxymethyl) stock solution (e.g., 1 mM in DMSO)
-
Mid-logarithmic phase bacterial culture
-
Sterile PBS
-
Triton X-100 (0.1% v/v in PBS)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
Loading Bacteria with Calcein-AM:
-
Prepare the bacterial suspension as described in Protocol 1.
-
Add Calcein-AM to the bacterial suspension to a final concentration of 1-5 µM.
-
Incubate the suspension at 37°C for 30-60 minutes in the dark to allow for dye uptake and hydrolysis.
-
Centrifuge the cells to remove the extracellular Calcein-AM.
-
Wash the pellet twice with sterile PBS.
-
Resuspend the calcein-loaded cells in PBS to an OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
Add 90 µL of the calcein-loaded bacterial suspension to each well of a 96-well plate.
-
-
Peptide Treatment:
-
Add 10 µL of various concentrations of this compound to the wells.
-
For the negative control (no leakage), add 10 µL of PBS.
-
For the positive control (100% leakage), add 10 µL of 0.1% Triton X-100.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation of 490 nm and an emission of 520 nm.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_control - F_sample) / (F_control - F_max)] * 100 Where:
-
F_sample is the fluorescence of the peptide-treated sample.
-
F_control is the fluorescence of the negative control (PBS).
-
F_max is the fluorescence of the positive control (Triton X-100).
-
-
Visualizations
Caption: General experimental workflow for fluorescent dye-based membrane permeabilization assays.
Caption: Proposed mechanism of this compound-induced fluorescence in a permeabilized bacterial cell.
Troubleshooting & Optimization
Improving Esculentin-2JDb peptide stability in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Esculentin-2JDb peptide. The information provided is intended to help overcome common challenges related to its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an antimicrobial peptide. Its primary sequence is GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC. A key feature is the presence of a cysteine residue near the C-terminus, which may form a disulfide bond, contributing to its structural stability. Like other antimicrobial peptides, it possesses a balance of hydrophobic and cationic residues, which is crucial for its interaction with microbial membranes.
Q2: What are the common stability issues encountered with this compound in aqueous solutions?
Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.
-
Oxidation: Modification of susceptible residues like methionine (Met) and cysteine (Cys).
-
Aggregation: Self-association of peptide molecules to form insoluble aggregates, which can lead to loss of activity.[1]
Q3: How do pH and temperature affect the stability of this compound?
The stability of peptides is highly dependent on pH and temperature.[2][3]
-
pH: Extreme pH values (both acidic and alkaline) can accelerate hydrolysis and deamidation.[1][4][5] The optimal pH for stability is typically near neutral (pH 6-7), but this needs to be determined empirically for each peptide.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation and can promote aggregation.[2][6] For long-term storage, it is recommended to keep peptide solutions frozen (-20°C or -80°C).
Troubleshooting Guide
Problem 1: Loss of peptide activity over time in solution.
| Possible Cause | Suggested Solution |
| Chemical Degradation (Hydrolysis, Deamidation, Oxidation) | Optimize the pH of the buffer solution. A pH range of 6.0-7.0 is often a good starting point.[7] Store the peptide solution at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[8] Minimize the number of freeze-thaw cycles by aliquoting the solution.[9] |
| Aggregation | Adjust the peptide concentration. Higher concentrations can promote aggregation. Add excipients such as sugars (e.g., mannitol, trehalose) or non-ionic surfactants (e.g., Polysorbate 80) to the formulation to inhibit aggregation. |
| Adsorption to Surfaces | Use low-binding microcentrifuge tubes and pipette tips. The inclusion of a small amount of a non-ionic surfactant can also help to reduce adsorption. |
Problem 2: Precipitation or cloudiness observed in the peptide solution.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | This is a common cause of precipitation.[1] See "Aggregation" under Problem 1 for solutions. You can also try to resolubilize the peptide by gentle vortexing or sonication, but be aware that sonication can sometimes induce aggregation. |
| Poor Solubility | Ensure the peptide is fully dissolved initially. This may require the use of a small amount of an organic co-solvent like DMSO or acetonitrile before dilution in aqueous buffer. Hydrophobic peptides can be challenging to dissolve.[10] |
| Buffer Incompatibility | The salt concentration or type of buffer may be promoting precipitation. Try different buffer systems (e.g., phosphate, citrate, histidine) and ionic strengths.[7] |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for instructional purposes, as specific experimental data for this compound is not publicly available.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 4.0 | 85 | 65 |
| 5.0 | 92 | 80 |
| 6.0 | 98 | 95 |
| 7.0 | 97 | 93 |
| 8.0 | 90 | 75 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | >99 | 98 |
| 25°C | 97 | 93 |
| 37°C | 88 | 70 |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol allows for the quantification of the intact peptide over time.
-
Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water or a buffer at a specific pH) to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the peptide solution into several low-binding tubes. Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard amount of each sample onto a C18 RP-HPLC column.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to elute the peptide.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: The peak area of the intact this compound at each time point is compared to the peak area at time zero to determine the percentage of remaining peptide.
Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay
This assay detects the formation of amyloid-like fibrils, a common form of peptide aggregation.[11][12]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
-
Assay Setup:
-
In a 96-well black plate, mix the peptide solution with the ThT solution to final concentrations (e.g., 50 µM peptide and 20 µM ThT).
-
Include control wells with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C) in a plate reader with shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) with excitation at ~440 nm and emission at ~485 nm.[11]
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Experimental workflow for assessing and optimizing this compound stability.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 9. particlepeptides.com [particlepeptides.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Preventing Esculentin-2JDb aggregation in high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Esculentin-2JDb at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a 37-amino acid antimicrobial peptide with the sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC[1]. Its structure is characterized by a high proportion of hydrophobic residues and positively charged amino acids, enabling it to adopt an amphipathic α-helical structure, which is crucial for its antimicrobial activity[1]. However, these same properties, particularly the hydrophobic regions, can lead to intermolecular interactions and self-aggregation, especially at high concentrations.
Based on its amino acid sequence, the predicted physicochemical properties of this compound are summarized in the table below. The high isoelectric point (pI) indicates a net positive charge at physiological pH, while the significant hydrophobicity contributes to its tendency to aggregate in aqueous solutions.
| Property | Predicted Value | Significance |
| Molecular Weight | 3819.12 Da | Standard for a 37-amino acid peptide. |
| Theoretical pI | 10.15 | The peptide is positively charged at neutral pH, which can influence its solubility and interaction with charged surfaces. |
| Grand Average of Hydropathicity (GRAVY) | 0.330 | A positive GRAVY score indicates a hydrophobic nature, contributing to its propensity for aggregation in aqueous environments. |
Q2: At what concentration does this compound typically start to aggregate?
The critical aggregation concentration can vary depending on buffer conditions (pH, ionic strength), temperature, and the presence of excipients. As a general guideline for amphipathic peptides, aggregation can become a significant issue at concentrations above 1 mg/mL. It is recommended to perform a concentration-dependent aggregation study using methods like Dynamic Light Scattering (DLS) to determine the specific threshold for your experimental conditions.
Q3: How does the C-terminal cysteine in this compound affect aggregation?
The presence of a cysteine residue introduces the possibility of intermolecular disulfide bond formation under oxidizing conditions, leading to covalent aggregation. This can be a significant issue during peptide synthesis, purification, and storage. It is crucial to control the redox environment to prevent unwanted disulfide-linked aggregates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound at high concentrations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitates or cloudiness in the peptide solution. | - Peptide concentration exceeds its solubility limit.- Inappropriate buffer pH or ionic strength.- Formation of intermolecular disulfide bonds. | - Reduce Peptide Concentration: If experimentally feasible, work with lower concentrations.- Optimize Buffer Conditions: Adjust the pH to be at least 2 units away from the peptide's pI (10.15). A pH below 8.15 is recommended. Test a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal ionic strength.- Add Reducing Agents: For cysteine-containing peptides, include a reducing agent like Dithiothreitol (DTT) at 1-5 mM or Tris(2-carboxyethyl)phosphine (TCEP) at 0.5-1 mM in your buffer to prevent disulfide bond formation. |
| Inconsistent results in bioassays. | - Presence of soluble aggregates affecting biological activity.- Loss of active monomeric peptide due to aggregation and precipitation. | - Incorporate Solubilizing Excipients: Add excipients such as L-arginine (50-100 mM) to suppress non-specific hydrophobic interactions. A low concentration of non-ionic detergents like Tween 20 or Triton X-100 (0.01-0.05%) can also be effective, but their compatibility with the specific assay should be verified.- Pre-treatment of Peptide Stock: Before use, briefly sonicate the peptide stock solution to break up small, reversible aggregates. Centrifuge the solution at high speed to pellet any insoluble aggregates and use the supernatant. |
| Difficulty dissolving the lyophilized peptide. | - High hydrophobicity of the peptide. | - Use an appropriate initial solvent: First, dissolve the peptide in a small amount of an organic solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP). Then, slowly add the aqueous buffer to the desired final concentration while vortexing. The final concentration of the organic solvent should be kept to a minimum and checked for compatibility with the experiment. |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
-
Initial Dissolution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex to dissolve the peptide completely.
-
Dilution in Aqueous Buffer: While vortexing, slowly add the desired aqueous buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4, supplemented with 1 mM TCEP) to the DMSO stock solution to achieve the final working concentration.
-
Verification: After preparation, it is recommended to measure the concentration of the peptide solution using UV absorbance at 280 nm and to check for aggregation using Dynamic Light Scattering (DLS).
Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
This assay is useful for detecting the formation of β-sheet-rich aggregates, which are common in peptide aggregation.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T stock solution in sterile water and store it in the dark.
-
Prepare the this compound solutions at various concentrations in the desired buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 10 µL of the ThT stock solution to each well.
-
Add 190 µL of the this compound solutions to the respective wells. Include a buffer-only control with ThT.
-
-
Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Workflow for preparing and analyzing this compound solutions.
Caption: Troubleshooting logic for this compound aggregation.
References
Troubleshooting low yield in Esculentin-2JDb solid-phase synthesis
Welcome to the technical support center for the solid-phase synthesis of Esculentin-2JDb. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthesis protocols for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for synthesis?
A1: this compound is a 37-amino acid antimicrobial peptide with the sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC.[1] For solid-phase peptide synthesis (SPPS), key characteristics include its considerable length, which can present challenges in maintaining high coupling efficiency throughout the synthesis.[2] It also has a high proportion of hydrophobic residues, which can lead to peptide aggregation on the resin.[3][4] The presence of a C-terminal cysteine residue is also a notable feature that may influence its structure.[1]
Q2: Which solid-phase synthesis chemistry (Fmoc or Boc) is recommended for this compound?
A2: For most standard peptide sequences, Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is widely recommended and is generally easier to handle.[5] Given the length of this compound, Fmoc chemistry is a suitable choice. It's important to use high-quality reagents to minimize impurities.[3]
Q3: How can I prevent peptide aggregation during the synthesis of this compound?
A3: Peptide aggregation is a common issue, especially with hydrophobic sequences like parts of this compound.[3][4] Strategies to prevent aggregation include:
-
Using specialized solvents: Solvents like N-methyl-2-pyrrolidone (NMP) can be more effective than dimethylformamide (DMF) for hydrophobic peptides.[4]
-
Microwave-assisted synthesis: Microwave energy can help reduce aggregation and accelerate coupling reactions.[3]
-
Incorporating pseudoproline dipeptides: These can be used to disrupt secondary structure formation during synthesis.[3]
-
Using PEG-based resins: These resins can improve the solvation of the growing peptide chain.
Q4: What are the most common impurities found after synthesizing this compound and how can they be minimized?
A4: Common impurities in SPPS include deletion sequences (from incomplete coupling), truncation sequences (from incomplete deprotection), and byproducts from side-chain protecting groups modified during cleavage.[6] To minimize these:
-
Ensure complete coupling: Use a slight excess of amino acids and coupling reagents. Double coupling can be beneficial for sterically hindered amino acids.[7]
-
Optimize deprotection: Ensure complete removal of the Fmoc group in each step.
-
Use scavengers during cleavage: Scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) and water, are crucial to prevent side reactions.[8]
-
High-purity reagents: Start with high-quality protected amino acids and fresh solvents.[3][6]
Troubleshooting Guide for Low Yield
Low yield is a frequent problem in the synthesis of long peptides like this compound. The following guide provides a structured approach to troubleshooting.
Problem: Significantly lower than expected final peptide yield.
Step 1: Analyze the Crude Product Before making changes to the synthesis protocol, it is crucial to analyze the crude peptide by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the nature of the product.[4][6]
Table 1: Common Observations in Crude Product Analysis and Their Implications
| Observation in HPLC/MS | Potential Cause | Recommended Action |
| Main peak corresponds to the correct mass, but the quantity is low. | Poor cleavage from the resin or precipitation issues. | Re-cleave the resin; optimize precipitation conditions.[8] |
| Multiple peaks, many of which are deletion sequences (e.g., M-1, M-2 amino acids). | Incomplete coupling at one or more steps. | See Troubleshooting for Incomplete Coupling. |
| A major peak corresponding to a truncated sequence. | Incomplete deprotection or premature chain termination. | See Troubleshooting for Incomplete Deprotection. |
| Presence of unexpected adducts or modifications. | Side reactions during cleavage. | Optimize the cleavage cocktail and use of scavengers. |
Troubleshooting Incomplete Coupling
Symptoms: Presence of deletion sequences in the final product. A positive ninhydrin test after the coupling step.
Possible Causes & Solutions:
-
Steric Hindrance: Some amino acids in the this compound sequence, like Valine, Isoleucine, and Threonine, are sterically hindered and can be difficult to couple.[5]
-
Peptide Aggregation: The growing peptide chain can aggregate, making reactive sites inaccessible.
-
Insufficient Reagent Concentration: Low concentrations of amino acids and coupling reagents can slow down the reaction.
-
Solution: Increase the concentration of the amino acid and coupling reagents.[7]
-
Table 2: Recommended Coupling Conditions for Difficult Residues
| Amino Acid Type | Recommended Strategy | Coupling Time |
| Beta-branched (V, I, T) | Double Coupling, Use of stronger coupling agents (e.g., HATU) | 1-2 hours per coupling |
| Arginine (R) | Double Coupling, Extended coupling time | 2-4 hours |
| Proline (P) | Double Coupling | 1-2 hours |
Troubleshooting Incomplete Deprotection
Symptoms: Presence of truncation sequences in the final product.
Possible Causes & Solutions:
-
Poor Reagent Access: Aggregation of the peptide-resin can hinder the deprotection reagent (piperidine in DMF) from reaching the N-terminus.
-
Solution: Use solvents that reduce aggregation, such as NMP.
-
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for longer peptides.
-
Solution: Increase the deprotection time or perform a second deprotection step.
-
Troubleshooting Cleavage and Final Precipitation
Symptoms: Low yield of peptide after cleavage and precipitation, even if the synthesis on the resin was successful.
Possible Causes & Solutions:
-
Incomplete Cleavage: The cleavage cocktail may not be effective enough to fully release the peptide from the resin.
-
Solution: Increase the cleavage time to 4-6 hours. If the yield is still low, the resin can be subjected to a second cleavage.[8]
-
-
Peptide Insolubility in Precipitation Solvent: The peptide may be soluble in the precipitation solvent (e.g., cold ether).
-
Solution: After cleavage and TFA evaporation, try precipitating with a different cold solvent. Ensure the volume of the precipitation solvent is significantly larger than the remaining TFA solution.[8]
-
-
Side Reactions During Cleavage: Reactive side chains can be modified by carbocations generated during cleavage.
-
Solution: Use an optimized cleavage cocktail with appropriate scavengers. A common cocktail is TFA/Water/TIS (e.g., 95%/2.5%/2.5%).[8]
-
Experimental Protocols
Standard Solid-Phase Synthesis Protocol for this compound (Fmoc/tBu Strategy)
-
Resin Selection and Swelling:
-
Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin.
-
Swell the resin in DMF for 30 minutes in the reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), a coupling agent like HBTU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 45-60 minutes.
-
Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling.
-
-
Washing:
-
After coupling, wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the this compound sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final deprotection (step 2).
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 4 hours at room temperature.
-
Filter to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Reduce the volume of the TFA filtrate under a stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in peptide synthesis.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. omizzur.com [omizzur.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biotage.com [biotage.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Esculentin-2JDb Dosage for In Vivo Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Esculentin-2JDb for animal models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a murine sepsis model?
A1: While direct in vivo dosage data for this compound is limited in publicly available literature, studies on closely related peptides can provide a valuable starting point. For instance, in a murine sepsis model, the related peptide Esculentin(1-21) was administered intravenously at a dose of 5 mg/kg.[1] This dosage was shown to protect 40% of the animals from death after 12 days, whereas control mice died within 72 hours.[1] Therefore, a starting dose of 5 mg/kg for this compound in a sepsis model could be a reasonable starting point for dose-finding studies. It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for this compound.
Q2: How can I determine the optimal dose of this compound for a topical wound healing application?
A2: For topical applications, the concentration of the peptide in the formulation is a key parameter. A study on the related peptide Esculentin-1a(1-21)NH2 in a murine full-thickness excision wound model demonstrated accelerated wound healing. While the exact concentration in the topical formulation is not specified, this study provides a strong rationale for evaluating this compound in wound healing models.[2] A common starting point for topical formulations of antimicrobial peptides is in the range of 0.1% to 1% (w/w). A dose-ranging study with different concentrations should be conducted to determine the optimal dose that promotes wound healing without causing local toxicity.
Q3: What are the potential mechanisms of action for this compound's therapeutic effects?
A3: Esculentin peptides, including likely this compound, exert their therapeutic effects through a combination of direct antimicrobial activity and immunomodulation. The primary antimicrobial mechanism is believed to be the permeabilization of bacterial cell membranes.[1] Additionally, these peptides can modulate the host immune response. For example, Esculentin-2CHa has been shown to stimulate the release of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine TNF-α from mouse lymphoid and peritoneal cells, respectively.[3] This suggests that this compound may also influence the cytokine balance at the site of infection or injury.
Q4: Which signaling pathways might be modulated by this compound?
A4: Research on related Esculentin peptides suggests the involvement of key signaling pathways in their therapeutic effects. The wound-healing properties of Esculentin-1a(1-21)NH2 have been linked to the activation of the PI3K/AKT signaling pathway, which promotes angiogenesis.[2] Furthermore, the immunomodulatory effects of many antimicrobial peptides are mediated through pathways such as the p38 MAP kinase and NF-κB signaling cascades, which regulate the production of cytokines and other inflammatory mediators.[3][4][5]
Troubleshooting Guides
Issue 1: High mortality or signs of toxicity in the animal model.
-
Possible Cause: The initial dose of this compound is too high.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately decrease the dosage in subsequent cohorts. Start with a dose at least 5-10 fold lower than the one causing toxicity.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A systematic dose-escalation study is essential to determine the MTD. This involves administering increasing doses of this compound to different groups of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality).
-
Change the Route of Administration: If systemic administration (e.g., intravenous) is causing toxicity, consider if a localized delivery (e.g., topical, subcutaneous) is appropriate for your model.
-
Issue 2: Lack of efficacy at the initial doses tested.
-
Possible Cause: The dose of this compound is too low, or the administration frequency is insufficient.
-
Troubleshooting Steps:
-
Increase the Dose: Gradually increase the dose in subsequent experimental groups. Refer to data from related peptides as a guide for the potential effective dose range.
-
Increase Dosing Frequency: Depending on the pharmacokinetic profile of this compound, a single administration may not be sufficient to maintain a therapeutic concentration. Consider multiple dosing regimens (e.g., twice daily).
-
Optimize the Formulation: For topical or localized delivery, ensure the formulation allows for effective release and penetration of the peptide to the target site.
-
Issue 3: Inconsistent results between individual animals.
-
Possible Cause: Variability in the animal model, inconsistent drug administration, or instability of the peptide.
-
Troubleshooting Steps:
-
Standardize Experimental Procedures: Ensure all experimental procedures, including animal handling, infection induction, and drug administration, are highly standardized.
-
Verify Peptide Stability: Confirm the stability of your this compound stock solution and its formulation under the storage and experimental conditions. Peptides can be susceptible to degradation.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
-
Data Presentation
Table 1: In Vivo Efficacy of Esculentin(1-21) in a Murine Model of P. aeruginosa Lung Infection
| Dosage (mg/kg) | Route of Administration | Animal Survival at 40h (%) | Animal Survival at 50h (%) | Animal Survival at 60h (%) |
| 1.25 | Intratracheal | - | - | - |
| 2.5 | Intratracheal | 33 | 13 | - |
| 5 | Intratracheal | 50 | 31 | 25 |
| Control | Intratracheal | 0 | 0 | 0 |
| Data from a study on Esculentin(1-21), a related peptide, which can be used as a reference for designing this compound experiments.[1] |
Experimental Protocols
Protocol 1: Murine Sepsis Model for Efficacy Testing
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c).
-
Infection: Induce sepsis via intraperitoneal (IP) injection of a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus). The bacterial inoculum should be pre-determined to cause mortality in the control group within a specific timeframe (e.g., 48-72 hours).
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline)
-
This compound (at least 3-4 different dose levels, e.g., 1, 5, 10, 20 mg/kg)
-
Positive control (an effective antibiotic against the specific bacterial strain)
-
-
Drug Administration: Administer this compound and controls via the desired route (e.g., intravenous or intraperitoneal) at a specific time point post-infection (e.g., 1 hour).
-
Monitoring: Monitor animals for survival, clinical signs of illness (e.g., lethargy, ruffled fur), and body weight at regular intervals for a predetermined period (e.g., 14 days).
-
Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include bacterial load in blood and organs at specific time points.
Protocol 2: Murine Full-Thickness Wound Healing Model
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).
-
Wound Creation: Create a full-thickness excisional wound on the dorsum of the mouse using a sterile biopsy punch (e.g., 6 mm diameter).
-
Treatment Groups:
-
Vehicle control (e.g., hydrogel or cream base)
-
This compound formulated in the vehicle at different concentrations (e.g., 0.1%, 0.5%, 1% w/w)
-
Positive control (a commercial wound healing agent)
-
-
Drug Administration: Apply the topical formulations to the wound bed daily or as determined by the study design.
-
Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) to measure the wound area and calculate the rate of wound closure.
-
Endpoint Analysis: At the end of the study, excise the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation, Masson's trichrome staining for collagen deposition) and immunohistochemistry for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki67).
Visualizations
References
- 1. Esculentin(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Peptide Esculentin-1a(1-21)NH2 Stimulates Wound Healing by Promoting Angiogenesis through the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming salt inhibition of Esculentin-2JDb antimicrobial activity
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antimicrobial Activity in High-Salt Media | High concentrations of cations (e.g., Na+, Mg2+, Ca2+) in the experimental medium are interfering with the peptide's ability to bind to the bacterial membrane.[1][2] | 1. Quantify Salt Sensitivity: Perform a Minimum Inhibitory Concentration (MIC) assay with varying salt concentrations to determine the exact tolerance level of your Esculentin-2 variant. 2. Modify the Peptide: Consider synthesizing a variant with increased hydrophobicity or by incorporating bulky amino acids like β-naphthylalanine, which can enhance activity in high-salt conditions.[3][4] 3. Use a Low-Salt Medium: If your experimental design allows, switch to a low-salt medium for your assays. |
| Inconsistent MIC Results | 1. Bacterial Inoculum Variation: The concentration of bacteria used in the assay is not consistent between experiments. 2. Peptide Degradation: The peptide may be degrading due to improper storage or handling. | 1. Standardize Inoculum: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment.[5] 2. Proper Peptide Handling: Store the peptide as recommended by the manufacturer (typically lyophilized at -20°C). Reconstitute fresh for each experiment if possible. |
| Peptide Appears Inactive Against All Tested Strains | 1. Incorrect Peptide Concentration: Errors in calculating the peptide concentration for the assay. 2. Resistant Bacterial Strains: The chosen bacterial strains may be inherently resistant to this class of antimicrobial peptide. | 1. Verify Concentration: Double-check all calculations and ensure accurate serial dilutions. 2. Use Control Strains: Test the peptide against known susceptible reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to confirm its activity. |
Frequently Asked Questions (FAQs)
Q1: Why is the antimicrobial activity of Esculentin-2 peptides often reduced in the presence of salt?
A1: Esculentin-2 peptides are typically cationic, meaning they have a net positive charge. Their initial interaction with the bacterial surface is electrostatic, attracting them to the negatively charged components of the bacterial membrane. High concentrations of positive salt ions (cations) in the media can shield this negative charge on the bacteria, interfering with the peptide's ability to bind and exert its antimicrobial effect.[1][2]
Q2: I cannot find any data for "Esculentin-2JDb". What should I do?
A2: "this compound" does not appear in the current scientific literature. It is possible this is a novel or proprietary variant. We recommend you treat it as a member of the Esculentin-2 family and perform baseline characterization experiments, such as an MIC assay under standard and high-salt conditions, to determine its specific properties.
Q3: What is a typical salt concentration that begins to inhibit antimicrobial peptide activity?
A3: Inhibition is peptide-dependent, but many antimicrobial peptides show reduced efficacy at physiological salt concentrations, which are around 150 mM NaCl.[2] Some highly salt-resistant peptides can maintain activity at concentrations of 300 mM NaCl or higher.[6][7]
Q4: Are there alternatives to peptide modification for overcoming salt inhibition?
A4: Yes. One strategy is the use of chelating agents like EDTA. Divalent cations such as Mg2+ and Ca2+ can stabilize the outer membrane of Gram-negative bacteria, increasing resistance to antimicrobial peptides. EDTA can chelate these cations, potentially enhancing the peptide's activity.
Quantitative Data
The following table provides an illustrative example of how to present data on the effect of salt concentration on the Minimum Inhibitory Concentration (MIC) of an Esculentin-2 peptide against common bacterial strains. Note: This is a hypothetical data set, as specific experimental values for this compound are not available.
| Bacterial Strain | MIC (µM) at 0 mM NaCl | MIC (µM) at 50 mM NaCl | MIC (µM) at 150 mM NaCl | MIC (µM) at 300 mM NaCl |
| Escherichia coli | 4 | 8 | 32 | >64 |
| Staphylococcus aureus | 8 | 16 | 64 | >64 |
| Pseudomonas aeruginosa | 4 | 8 | 16 | 32 |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of an antimicrobial peptide.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 4-5 bacterial colonies and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[3]
-
-
Prepare Peptide Dilutions:
-
Reconstitute the lyophilized this compound peptide in sterile water or a buffer recommended by the manufacturer.
-
Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
-
Determine MIC:
Protocol 2: Assessing the Salt Sensitivity of this compound
This protocol is a modification of the standard MIC assay to evaluate the peptide's activity under different salt concentrations.
-
Prepare Salt-Supplemented Media:
-
Perform MIC Assay:
-
Follow the MIC protocol described above, but use the salt-supplemented media for all dilutions and for preparing the bacterial inoculum.
-
Run a separate MIC assay for each salt concentration to be tested.
-
-
Analyze Results:
-
Compare the MIC values obtained at different salt concentrations. A significant increase in the MIC value with increasing salt concentration indicates salt sensitivity.
-
Visualizations
Caption: Mechanism of salt inhibition on antimicrobial peptides (AMPs).
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Identification and functional characterisation of Esculentin-2 HYba peptides and their C-terminally amidated analogs from the skin secretion of an endemic frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esculentin-2CHa-Related Peptides Modulate Islet Cell Function and Improve Glucose Tolerance in Mice with Diet-Induced Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmainfonepal.com [pharmainfonepal.com]
- 8. M. V. Sc. Veterinary Para-Clinical Subjects | ICAR Book Process [ebook.icar.org.in]
- 9. Esculentin-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Esculentin-2JDb efficacy against multidrug-resistant bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the efficacy of Esculentin-2JDb against multidrug-resistant (MDR) bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against bacteria?
A1: this compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Odorrana jingdongensis. Its primary mechanism of action is the disruption of bacterial cell membranes. The peptide's positive charge facilitates its interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately causing bacterial cell death.
Q2: Why is enhancing this compound's efficacy against MDR bacteria a research focus?
A2: Multidrug-resistant bacteria pose a significant global health threat due to their resistance to conventional antibiotics. Antimicrobial peptides like this compound offer a promising alternative due to their unique mechanism of action, which is less likely to induce resistance compared to traditional antibiotics. Enhancing its efficacy through structural modifications or combination therapy can broaden its spectrum of activity, increase its potency, and reduce the required therapeutic dose, thereby minimizing potential cytotoxicity.
Q3: What are the most common strategies to enhance the efficacy of this compound?
A3: The two primary strategies are:
-
Structural Modification: Altering the amino acid sequence to improve properties like cationicity, amphipathicity, and stability.
-
Combination Therapy: Using this compound in conjunction with conventional antibiotics to achieve synergistic effects. This compound can permeabilize the bacterial membrane, allowing antibiotics to more easily reach their intracellular targets.
Q4: How is synergy between this compound and an antibiotic quantified?
A4: Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. The FIC index is calculated using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
An FIC index of ≤ 0.5 is generally considered synergistic.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: No or Low Antimicrobial Activity of Synthesized this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Synthesis or Purity | Verify the amino acid sequence, purity (>95% is recommended), and correct disulfide bond formation (if applicable) of the synthesized peptide using mass spectrometry and HPLC. |
| Peptide Aggregation | Prepare fresh stock solutions and visually inspect for precipitation. Consider using a different solvent (e.g., sterile water with 0.1% TFA or DMSO) for initial solubilization before diluting in the assay medium. |
| Inappropriate Assay Conditions | Ensure the pH, salt concentration, and composition of the growth medium are optimal for both the bacteria and the peptide's activity. High salt concentrations can sometimes inhibit the activity of AMPs. |
| Bacterial Strain Resistance | Confirm the susceptibility of the bacterial strain to other known antimicrobial agents to ensure it is a suitable test organism. |
Problem 2: Inconsistent or Non-Reproducible Results in Synergy Assays (Checkerboard)
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and consider using a multichannel pipette for consistency. Prepare a plate map to ensure accurate dispensing of the peptide and antibiotic dilutions. |
| Inaccurate Bacterial Inoculum | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density in each well. |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation, which can concentrate the compounds and affect results. Fill the outer wells with sterile broth or water. |
| Incorrect FIC Index Calculation | Double-check the determination of the MICs for the individual agents and the combinations. Ensure the correct formula is used for calculating the FIC index. |
Problem 3: High Cytotoxicity Observed in Mammalian Cell Lines
| Possible Cause | Troubleshooting Step |
| Peptide Concentration Too High | Determine the 50% cytotoxic concentration (CC50) for your mammalian cell line and work with this compound concentrations well below this value in your antimicrobial and synergy assays. |
| Contamination of Peptide Stock | Ensure the peptide stock solution is sterile and free of any contaminants that could be toxic to mammalian cells. |
| Cell Line Sensitivity | Test the peptide on multiple, different mammalian cell lines to assess its general cytotoxicity profile. |
Quantitative Data Summary
The following tables summarize the efficacy of Esculentin peptides and their synergistic effects with antibiotics against various bacterial strains. Note that much of the specific quantitative data available is for Esculentin(1-21), a closely related peptide.
Table 1: Minimum Inhibitory Concentrations (MIC) of Esculentin Peptides against Pseudomonas aeruginosa
| Peptide | Bacterial Strain | MIC (μM) | Reference |
| Esculentin(1-21) | P. aeruginosa PAO1 | 4 | [1] |
| Esculentin(1-21) | P. aeruginosa ATCC 27853 | 4 | [1] |
| Esculentin(1-21) | Clinical Isolate (mucoid) | 4 | [1] |
| Esculentin(1-21) | Clinical Isolate (non-mucoid) | 4 | [1] |
Table 2: Synergistic Activity of Esculentin(1-21)-1c with Antibiotics against P. aeruginosa PAO1
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| Tetracycline | 64 | 8 | 0.25 | Synergy | [2] |
| Chloramphenicol | 256 | 32 | 0.25 | Synergy | [2] |
| Erythromycin | 1024 | 128 | 0.25 | Synergy | [2] |
| Aztreonam | 8 | 1 | 0.375 | Synergy | [3] |
Table 3: Cytotoxicity of Esculentin-2CHa (a related peptide) against Mammalian Cells
| Cell Line | LC50 (µM) | Reference |
| Human erythrocytes | >100 | [4] |
| Human lung adenocarcinoma (A549) | ~3 | [4] |
Experimental Protocols
Checkerboard Synergy Assay
This protocol is used to determine the synergistic effect of this compound and a conventional antibiotic.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the antibiotic in an appropriate solvent.
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic along the x-axis (e.g., columns 1-10) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Perform a two-fold serial dilution of this compound along the y-axis (e.g., rows A-G) in CAMHB.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the diluted bacterial inoculum to all wells containing the drug combinations, as well as to a growth control well (no drugs) and sterility control wells (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index for each combination.
Time-Kill Kinetics Assay
This assay assesses the rate of bacterial killing by this compound alone and in combination with an antibiotic.
-
Prepare Bacterial Culture: Grow a mid-logarithmic phase bacterial culture and dilute it to a starting concentration of approximately 1 x 10^6 CFU/mL in CAMHB.
-
Treatment: Add this compound and/or the antibiotic at desired concentrations (e.g., MIC, 2x MIC) to the bacterial culture. Include a growth control without any antimicrobial agents.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each treatment and control group.
-
Plating and Incubation: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time.
Membrane Permeability Assay (SYTOX Green Uptake)
This assay measures the extent of membrane damage caused by this compound.
-
Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend them in a suitable buffer (e.g., PBS) to a defined optical density.
-
SYTOX Green Staining: Add SYTOX Green nucleic acid stain to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for background fluorescence to stabilize.
-
Peptide Addition: Add varying concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission). An increase in fluorescence indicates that the dye has entered the cells through damaged membranes and bound to nucleic acids.
Visualizations
References
- 1. Esculentin(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Esculentin-2JDb Modifications: A Technical Guide to Reducing Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to modify the Esculentin-2JDb peptide sequence to reduce its cytotoxicity while maintaining its antimicrobial efficacy. The information provided is based on studies of the closely related peptide, Esculentin-2CHa, and offers a framework for designing and troubleshooting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid sequence of this compound?
The primary amino acid sequence of this compound is GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC.
Q2: What are the key structural features of Esculentin peptides that contribute to their activity and cytotoxicity?
Esculentin peptides are characterized by their amphipathic nature, with distinct hydrophobic and cationic regions. This structure allows them to interact with and disrupt cell membranes. Key features include:
-
N-terminal hydrophobic domain: Crucial for insertion into the lipid bilayer of cell membranes.
-
Cationic residues (e.g., Lysine, Arginine): Mediate the initial electrostatic attraction to negatively charged components of bacterial and mammalian cell membranes.
-
C-terminal cyclic domain (often containing a disulfide bridge): Contributes to structural stability and can influence the peptide's interaction with membranes.
Q3: What are the common mechanisms by which Esculentin peptides exert cytotoxic effects on mammalian cells?
The cytotoxicity of Esculentin peptides against mammalian cells is primarily attributed to their interaction with the cell membrane, leading to:
-
Membrane disruption: The peptide's amphipathic structure allows it to insert into and destabilize the lipid bilayer, leading to increased permeability and cell lysis.
-
Apoptosis induction: Some Esculentin peptides can trigger programmed cell death by activating intracellular caspase signaling pathways.
-
Calcium influx: Disruption of the cell membrane can lead to an influx of extracellular calcium, which can trigger various cytotoxic signaling cascades.
Q4: What are some general strategies to reduce the cytotoxicity of antimicrobial peptides like this compound?
Strategies to decrease the cytotoxicity of antimicrobial peptides often involve altering their physicochemical properties to enhance their selectivity for bacterial over mammalian membranes. These include:
-
Modulating hydrophobicity: Reducing the overall hydrophobicity can decrease interaction with the zwitterionic membranes of mammalian cells.
-
Altering cationicity: Adjusting the net positive charge can influence the peptide's affinity for different membrane types.
-
Amino acid substitutions: Replacing specific amino acids can alter the peptide's structure and its mode of interaction with membranes. For instance, substituting hydrophobic residues with less hydrophobic ones or modifying the charge distribution.
-
Truncation: Removing specific domains, such as the N-terminal or C-terminal regions, can significantly impact cytotoxicity.
Troubleshooting Guide for this compound Modification Experiments
This guide addresses common issues that may arise during the experimental process of modifying this compound and evaluating its cytotoxicity and antimicrobial activity.
Problem 1: High variance in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure the peptide is fully solubilized before use. Test different solvents or buffer conditions. Consider using a solubility prediction tool before synthesis of new analogs. |
| Cell Culture Inconsistency | Maintain consistent cell passage numbers and seeding densities. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Assay Contamination | Use sterile techniques throughout the experiment. Check for mycoplasma contamination in cell cultures. |
| Inaccurate Peptide Concentration | Verify the concentration of your peptide stock solution using a reliable method such as amino acid analysis or a BCA protein assay. |
| Reagent Issues (LDH, Hemolysis) | Ensure assay reagents are within their expiration date and stored correctly. Include positive and negative controls in every experiment to validate reagent performance. |
Problem 2: Loss of antimicrobial activity after modification.
| Possible Cause | Troubleshooting Step |
| Disruption of Amphipathic Structure | Model the predicted secondary structure of your modified peptide. Ensure that the modifications do not disrupt the separation of hydrophobic and cationic faces of the peptide, which is often crucial for antimicrobial activity. |
| Reduced Cationicity | If modifications reduce the net positive charge, consider compensatory substitutions to maintain or slightly increase cationicity, as this is important for initial binding to bacterial membranes. |
| Altered Hydrophobicity | While reducing hydrophobicity can decrease cytotoxicity, excessive reduction can also diminish antimicrobial activity. A careful balance is required. Test a range of modifications with varying degrees of hydrophobicity. |
| Incorrect MIC Determination | Review your MIC assay protocol. Ensure the bacterial inoculum is at the correct density and that the incubation conditions are optimal for the specific bacterial strain. Include a known antibiotic as a positive control. |
Problem 3: Modified peptide shows increased cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Increased Hydrophobicity | Certain amino acid substitutions may have inadvertently increased the overall hydrophobicity, leading to stronger interactions with mammalian cell membranes. Re-evaluate the hydrophobicity of the modified sequence. |
| Increased Cationicity | While a higher positive charge can enhance antimicrobial activity, it can also lead to increased cytotoxicity. The [D20K, D27K] analog of Esculentin-2CHa, for example, showed increased cytotoxicity.[1] Consider modifications that maintain a moderate net positive charge. |
| Formation of Toxic Aggregates | The modified peptide may be more prone to aggregation, forming structures that are more toxic to mammalian cells. Analyze the aggregation state of the peptide using techniques like dynamic light scattering. |
Data on Modified Esculentin Peptides
The following tables summarize quantitative data from studies on the related peptide, Esculentin-2CHa. This data can serve as a valuable reference for predicting the effects of similar modifications to this compound.
Table 1: Antimicrobial and Cytotoxic Activity of Esculentin-2CHa and its Analogs [1]
| Peptide | Modification | MIC (µM) vs. S. aureus | MIC (µM) vs. A. baumannii | MIC (µM) vs. S. maltophilia | LC50 (µM) vs. Human Erythrocytes | LC50 (µM) vs. A549 Cells |
| Esculentin-2CHa | Wild-type | ≤6 | ≤6 | ≤6 | 150 | 10 |
| [Δ1-6]Esc-2CHa | N-terminal hexapeptide removal | >100 | >100 | >100 | >200 | >100 |
| [C31S,C37S]Esc-2CHa | Cysteine to Serine substitution | 25 | 12.5 | 12.5 | >200 | 50 |
| [D20K,D27K]Esc-2CHa | Increased cationicity | 1.5 | 1.5 | 1.5 | 11 | 3 |
Note: LC50 is the concentration of peptide that causes 50% lysis of cells. MIC is the minimum inhibitory concentration required to inhibit bacterial growth.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding: Seed mammalian cells (e.g., A549) in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight.
-
Peptide Treatment: Add serial dilutions of the this compound analogs to the cells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Stop the reaction and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.
Hemolysis Assay
This assay measures the lytic activity of the peptides against red blood cells.
-
Erythrocyte Preparation: Obtain fresh red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: In a 96-well plate, add serial dilutions of the peptide analogs. Add PBS as a negative control and a detergent like Triton X-100 as a positive control for 100% hemolysis.
-
Add Erythrocytes: Add the 2% erythrocyte suspension to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control after subtracting the absorbance of the negative control.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium.
-
Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide analogs in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria in broth without peptide) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Visualizations
Caption: A flowchart illustrating the experimental workflow for designing, synthesizing, and evaluating modified this compound peptides.
Caption: A diagram showing potential signaling pathways involved in the cytotoxic effects of Esculentin peptides on mammalian cells.
References
Challenges in determining Esculentin-2JDb MIC for fastidious organisms
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide Esculentin-2JDb, particularly for fastidious organisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to test?
This compound is a 46-amino-acid antimicrobial peptide originally isolated from the skin of the frog Glandirana emeljanovi. Its cationic and amphipathic nature, which is key to its antimicrobial activity, also makes it prone to interactions with standard assay components, complicating MIC determination. Challenges are particularly pronounced with fastidious organisms, which require complex, nutrient-rich media that can interfere with the peptide's function.
Q2: My MIC values for this compound are inconsistent and show poor reproducibility. What are the common causes?
Inconsistent MIC values for antimicrobial peptides like this compound often stem from several factors:
-
Peptide Adsorption: Peptides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.
-
Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high concentrations of divalent cations (Ca²⁺, Mg²⁺) that antagonize the activity of cationic peptides.
-
Bacterial Aggregation: Some bacteria may clump together in the presence of the peptide, leading to inaccurate visual or spectrophotometric readings of growth.
-
Inoculum Preparation: The growth phase and density of the initial bacterial inoculum can significantly impact the final MIC result.
Q3: Why can't I use standard CLSI methods for testing this compound against fastidious organisms like Haemophilus influenzae?
Standard Clinical and Laboratory Standards Institute (CLSI) protocols often recommend cation-adjusted Mueller-Hinton Broth (CA-MHB). However, the supplements required for the growth of fastidious organisms like Haemophilus influenzae (e.g., hemin and NAD) and the inherent properties of the broth can interfere with this compound's activity. Research has shown that a modified protocol using specific media like Haemophilus Test Medium (HTM) is necessary for accurate results.
Troubleshooting Guide
Problem 1: No antimicrobial activity or unexpectedly high MIC values.
-
Cause: Divalent cations (Ca²⁺, Mg²⁺) in the media may be inhibiting the peptide. Cationic peptides compete with these ions for binding sites on the bacterial membrane.
-
Solution: Use a low-cation medium. For fastidious organisms, ensure the specialized medium (e.g., HTM) is prepared with minimal cation concentrations. Avoid using standard CA-MHB.
-
Cause: The peptide is adsorbing to the microtiter plate.
-
Solution: Use low-binding polypropylene plates instead of standard polystyrene plates to minimize non-specific adsorption.
Problem 2: Bacterial clumping or biofilm formation in wells.
-
Cause: this compound has known anti-biofilm properties and can induce bacterial aggregation at sub-inhibitory concentrations.
-
Solution: Instead of relying solely on turbidity readings from a plate reader, supplement your analysis with a metabolic activity indicator like Resazurin. This dye changes color based on cell viability, providing a more accurate measure of inhibition.
Problem 3: Poor or inconsistent growth of the fastidious organism.
-
Cause: The growth medium lacks essential nutrients or has been prepared incorrectly.
-
Solution: Strictly adhere to the recommended formulation for the specific fastidious organism's test medium (e.g., HTM for H. influenzae). Ensure all supplements are fresh and added at the correct concentrations. Perform a growth control experiment without the peptide to validate the medium's quality.
Quantitative Data Summary
The following table summarizes the MIC values of this compound against various bacterial strains, highlighting the differences observed between standard and modified testing conditions.
| Organism | Strain | Testing Medium | MIC (µg/mL) | Reference |
| Haemophilus influenzae | ATCC 49247 | Modified HTM | 8 | |
| Haemophilus influenzae | Clinical Isolate | Modified HTM | 4 - 16 | |
| Pseudomonas aeruginosa | ATCC 27853 | CA-MHB | >64 | |
| Pseudomonas aeruginosa | PAO1 | TSB | 16 | |
| Staphylococcus aureus | ATCC 29213 | CA-MHB | 32 - 64 | |
| Staphylococcus aureus | Newman | TSB | 4 |
Experimental Protocols
Modified Broth Microdilution MIC Assay for H. influenzae
This protocol is adapted from methodologies that account for the unique challenges of testing cationic peptides against fastidious bacteria.
-
Media Preparation: Prepare Haemophilus Test Medium (HTM) according to CLSI guidelines. Ensure all glassware is sterile.
-
Peptide Preparation: Dissolve this compound in a suitable solvent (e.g., 0.01% acetic acid) to create a high-concentration stock solution. Serially dilute the peptide in the test medium across a 96-well polypropylene microtiter plate.
-
Inoculum Preparation: Culture H. influenzae on a chocolate agar plate for 20-24 hours at 37°C in a 5% CO₂ atmosphere. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in HTM to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria, no peptide) and a negative control (medium only). Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ atmosphere.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. For confirmation, 10 µL from each clear well can be sub-cultured onto a chocolate agar plate to determine the Minimum Bactericidal Concentration (MBC).
Visualizations
Technical Support Center: Standardizing Protocols for Assessing Esculentin-2JDb Anti-Biofilm Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esculentin-2JDb and assessing its anti-biofilm properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising anti-biofilm agent?
This compound is a 37-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Odorrana jingdongensis[1]. Its amino acid sequence is GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC[1]. Like other members of the esculentin family, it is characterized by a high proportion of hydrophobic and positively charged amino acids, which allows it to adopt an amphipathic α-helical structure in membrane-like environments[1]. This structure is crucial for its interaction with and disruption of bacterial cell membranes, which is believed to be its primary mechanism of action against both planktonic bacteria and biofilms[2][3].
Q2: I am not seeing the expected anti-biofilm activity with this compound. What are some common reasons for this?
Several factors can influence the observed anti-biofilm activity of this compound. Here are a few troubleshooting steps to consider:
-
Peptide Stability: Ensure the peptide has been stored correctly (typically lyophilized at -20°C or lower) and was properly reconstituted. Repeated freeze-thaw cycles can degrade the peptide.
-
Bacterial Strain and Growth Phase: The susceptibility to this compound can vary between different bacterial species and even strains. Ensure you are using a well-characterized strain and that the bacteria are in the appropriate growth phase for biofilm formation.
-
Biofilm Age: Mature biofilms are notoriously more resistant to antimicrobial agents. This compound may be more effective at preventing biofilm formation or acting on early-stage biofilms. Consider testing its activity at different time points of biofilm development.
-
Assay Conditions: Factors such as the growth medium, pH, and incubation time can significantly impact biofilm formation and peptide activity. Ensure these are consistent across your experiments. For instance, some esculentin derivatives have shown pH-dependent activity[4].
-
Choice of Assay: Different anti-biofilm assays measure different endpoints (e.g., metabolic activity, biomass, cell viability). The Crystal Violet assay, for example, measures biomass but does not distinguish between live and dead cells. Consider using multiple assays to get a more complete picture of this compound's activity.
Q3: How do I differentiate between biofilm inhibition and biofilm eradication?
-
Biofilm Inhibition (or prevention) assays assess the ability of this compound to prevent bacteria from forming a biofilm. In this setup, the peptide is added to the bacterial culture at the beginning of the incubation period. The relevant metric is the Minimum Biofilm Inhibitory Concentration (MBIC) , which is the lowest concentration of the peptide that prevents biofilm formation.
-
Biofilm Eradication assays evaluate the ability of this compound to destroy a pre-formed biofilm. Here, the biofilm is allowed to mature for a certain period (e.g., 24 hours) before the peptide is added. The key metric is the Minimum Biofilm Eradication Concentration (MBEC) , defined as the lowest concentration of the peptide required to kill the bacteria within the established biofilm.
Q4: My MIC and MBEC values are significantly different. Is this normal?
Yes, it is very common for the MBEC to be significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic bacteria. Bacteria within a biofilm are protected by an extracellular polymeric substance (EPS) matrix, which can limit antibiotic penetration and create a different physiological environment. It is not unusual for the MBEC to be 10 to 1000 times higher than the MIC.
Quantitative Data Summary
Table 1: Activity of Esculentin-1 Derivatives Against Planktonic Bacteria and Biofilms
| Peptide | Organism | MIC (µM) | MBC (µM) | MBEC/MBCb (µM) | Reference |
| Esc(1-21) | Pseudomonas aeruginosa | 4 | - | 12 | [2] |
| Esc(1-21) | Escherichia coli K12 | 2 | 4-8 | Not Reported | [5][6] |
| Esc(1-21) | Escherichia coli O157:H7 | 4 | 4-8 | Not Reported | [5][6] |
| Esc(1-18) | Escherichia coli K12 | 16 | 32-64 | Not Reported | [5][6] |
| Esc(1-18) | Escherichia coli O157:H7 | 32 | 32-64 | Not Reported | [5][6] |
Table 2: Activity of an Esculentin-2 Derivative Against Planktonic Bacteria
| Peptide | Organism | MIC (µM) | Reference |
| Esculentin-2CHa | Staphylococcus aureus (MRSA) | ≤ 6 | [7] |
| Esculentin-2CHa | Acinetobacter baumannii (MDR) | ≤ 6 | [7] |
| Esculentin-2CHa | Stenotrophomonas maltophilia (MDR) | ≤ 6 | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microbroth dilution methods.
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in appropriate broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in the appropriate broth in the 96-well plate.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth.
Protocol 2: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol utilizes the Crystal Violet (CV) staining method to quantify biofilm biomass.
-
Preparation of Plate: In a 96-well flat-bottomed microtiter plate, add serial dilutions of this compound.
-
Inoculation: Add the bacterial suspension (adjusted to ~1 x 10^6 CFU/mL) to each well. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing and Solubilization: Discard the CV solution and wash the wells with PBS. Air dry the plate. Solubilize the bound CV with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm. The MBIC is the lowest peptide concentration that shows a significant reduction in biofilm formation compared to the control.
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
-
Biofilm Formation: In a 96-well plate, add the bacterial suspension and incubate for 24 hours at 37°C to allow for mature biofilm formation.
-
Washing: Remove the planktonic cells by gently washing with PBS.
-
Peptide Treatment: Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification: Assess the viability of the remaining biofilm. This can be done by:
-
CV Staining: As described in the MBIC protocol to assess remaining biomass.
-
Resazurin Assay: To assess metabolic activity of viable cells.
-
Colony Forming Unit (CFU) Counting: Scrape the biofilm, resuspend the cells in broth, and plate serial dilutions to count viable bacteria. The MBEC is the lowest concentration that results in a significant reduction in viable cells.
-
Visualizations
Signaling Pathways and Mechanisms
The primary anti-biofilm mechanism of esculentin peptides is the permeabilization of the bacterial membrane. Additionally, for some derivatives, an intracellular mechanism involving the downregulation of genes related to biofilm formation has been observed.
Caption: Proposed mechanism of this compound anti-biofilm action.
Experimental Workflow
The following diagram outlines a standardized workflow for assessing the anti-biofilm activity of this compound.
Caption: Standard workflow for assessing anti-biofilm activity.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Esculentin(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linearized esculentin-2EM shows pH dependent antibacterial activity with an alkaline optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Derivatives of Esculentin-1 Peptides as Promising Candidates for Fighting Infections from Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esculentin-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting ambiguous results in Esculentin-2JDb time-kill curve assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering ambiguous results in Esculentin-2JDb time-kill curve assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent antimicrobial peptide derived from the skin of the frog Glandirana emeljanovi. Its primary mechanism of action involves disrupting the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death. However, its activity is multifaceted and can also include immunomodulatory effects, which may contribute to complex results in in vitro assays.
Q2: I'm observing a biphasic killing curve in my time-kill assay. What does this mean?
A biphasic killing curve, characterized by an initial rapid bactericidal effect followed by a slower killing rate or even regrowth, can be indicative of several phenomena. One possibility is the presence of a subpopulation of bacteria that are less susceptible or have entered a persistent state. Another reason could be the degradation or sequestration of the peptide over time.
Q3: Why am I seeing a "paradoxical effect" or "Eagle effect" with higher concentrations of this compound showing less killing activity?
The paradoxical effect, or Eagle effect, where higher concentrations of an antimicrobial agent are less effective than lower concentrations, has been observed with some antimicrobial peptides. This can be caused by several factors, including concentration-dependent aggregation of the peptide, which reduces its effective concentration, or the induction of a stress response in the bacteria at high peptide concentrations that enhances their survival.
Q4: My results show initial killing followed by bacterial regrowth at later time points. What could be the cause?
Bacterial regrowth after initial killing can be due to the degradation of this compound by bacterial proteases, the selection of a resistant subpopulation, or the peptide concentration falling below the minimum inhibitory concentration (MIC) over the course of the experiment.
Troubleshooting Guide
Issue 1: Biphasic Killing Curve
Possible Causes:
-
Heterogeneous bacterial population: Presence of persister cells or a subpopulation with higher resistance.
-
Peptide degradation: The peptide may be degraded by bacterial proteases over the incubation period.
-
Peptide sequestration: The peptide may bind to cellular debris from killed bacteria, reducing its availability.
Troubleshooting Steps:
-
Verify culture purity: Ensure your starting bacterial culture is pure and in the logarithmic growth phase.
-
Assess peptide stability: Perform a control experiment to measure the concentration of active this compound over time in the presence of the bacteria.
-
Vary inoculum size: Test different initial bacterial densities to see if the biphasic effect is inoculum-dependent.
Issue 2: Paradoxical (Eagle) Effect
Possible Causes:
-
Peptide aggregation: At high concentrations, this compound may self-aggregate, reducing its effective concentration.
-
Bacterial stress response: High peptide concentrations may induce a protective stress response in the bacteria.
Troubleshooting Steps:
-
Test a wider concentration range: Include more dilutions at the higher end of your concentration spectrum to clearly define the paradoxical zone.
-
Use a different solvent: Ensure the peptide's solvent is not contributing to aggregation.
-
Pre-incubation checks: Visually inspect the peptide solutions at high concentrations for any precipitation or turbidity before adding them to the assay.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Determination
The MIC of this compound should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines prior to performing time-kill assays.
Time-Kill Curve Assay Protocol
-
Prepare bacterial inoculum: Inoculate a single colony of the test organism into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until it reaches the logarithmic growth phase (approximately 10^8 CFU/mL).
-
Standardize inoculum: Dilute the bacterial culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare peptide solutions: Prepare a series of this compound concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) in MHB.
-
Incubation: Add the standardized bacterial inoculum to each peptide concentration and a growth control (no peptide). Incubate all tubes at 37°C with shaking.
-
Time-point sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Serial dilutions and plating: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS) and plate onto Mueller-Hinton Agar (MHA) plates.
-
Colony counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Data Presentation
Table 1: Hypothetical Time-Kill Curve Data for this compound against Pseudomonas aeruginosa (ATCC 27853)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 | 5.70 |
| 1 | 6.30 | 5.10 | 4.20 | 3.10 | 3.50 |
| 2 | 6.90 | 4.80 | 3.50 | 2.60 | 3.20 |
| 4 | 8.10 | 4.50 | 2.90 | <2.00 | 2.80 |
| 6 | 8.80 | 4.60 | 2.50 | <2.00 | 2.70 |
| 24 | 9.50 | 5.20 | 3.10 | <2.00 | 3.40 |
Table 2: Hypothetical Time-Kill Curve Data for this compound against Staphylococcus aureus (ATCC 29213)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.65 | 5.65 | 5.65 | 5.65 | 5.65 |
| 1 | 6.25 | 4.95 | 3.85 | 2.75 | 3.15 |
| 2 | 6.85 | 4.65 | 3.15 | <2.00 | 2.85 |
| 4 | 8.05 | 4.35 | 2.55 | <2.00 | 2.45 |
| 6 | 8.75 | 4.45 | 2.15 | <2.00 | 2.35 |
| 24 | 9.45 | 5.05 | 2.85 | <2.00 | 3.05 |
Visualizations
Caption: Workflow for a standard time-kill curve assay.
Caption: Potential causes of ambiguous results in time-kill assays.
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potency of Esculentin-1a and Esculentin-2 Peptides
Introduction
Esculentin peptides, originally isolated from the skin of amphibians, represent a promising class of antimicrobial peptides (AMPs) with potent activity against a broad spectrum of pathogens. Their potential as alternatives to conventional antibiotics has garnered significant interest within the research and drug development community. This guide provides a comparative analysis of two members of this family: Esculentin-1a and a representative of the Esculentin-2 lineage.
Due to a lack of specific published data for "Esculentin-2JDb," this comparison utilizes data for the well-characterized peptide Esculentin-2CHa as a representative for the Esculentin-2 family. The primary focus is on their respective antimicrobial efficacy, cytotoxic profiles, and mechanisms of action, supported by experimental data from peer-reviewed studies.
Quantitative Data Summary
The antimicrobial and cytotoxic activities of Esculentin-1a and Esculentin-2CHa are summarized below. These tables provide a clear comparison of their potency and selectivity.
Table 1: Antimicrobial Activity (MIC/MBC) of Esculentin Peptides
| Peptide | Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |
| Esculentin-1a(1-21)NH₂ | Pseudomonas aeruginosa | ATCC & Clinical Isolates | 2 - 16 | - | [1] |
| Escherichia coli | K12 | 2 | 4 | [2][3] | |
| Escherichia coli | O157:H7 (EDL933) | 4 | 8 | [2][3] | |
| Esculentin-2CHa | Pseudomonas aeruginosa | Reference Strain | ≤ 10 | - | |
| Escherichia coli | Reference Strain | ≤ 10 | - | ||
| Klebsiella pneumoniae | Reference Strain | ≤ 10 | - | ||
| Candida albicans | Opportunistic Yeast | ≤ 10 | - |
MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration. "-" indicates data not specified in the cited sources.
Table 2: Cytotoxicity Profile of Esculentin Peptides against Mammalian Cells
| Peptide | Cell Line | Assay | Key Finding | Reference |
| Esculentin-1a(1-21)NH₂ | Human Corneal Epithelial (hTCEpi) Cells | MTT | Statistically significant toxicity observed at 50 µM (75.7% viability after 24h) | [1] |
| Esculentin-2CHa | Human Erythrocytes & A549 Lung Cancer Cells | Not Specified | Cytotoxic activity was compared against antimicrobial activity to assess selectivity | [4] |
Mechanism of Action and Experimental Workflow
The primary antimicrobial mechanism for Esculentin peptides involves direct interaction with and disruption of the microbial cell membrane. This process is initiated by an electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.
Caption: Proposed mechanism of action for Esculentin peptides.
The workflow for evaluating the antimicrobial potency of these peptides typically involves a series of standardized microbiological assays.
Caption: Standard experimental workflow for MIC and MBC determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate AMPs.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.
-
Bacterial Preparation: A single colony of the test bacterium is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.[3][5]
-
Assay Procedure: The assay is performed in a 96-well microtiter plate. Serial twofold dilutions of the Esculentin peptide are prepared in the broth. An equal volume of the standardized bacterial inoculum is added to each well.
-
Controls: A positive control (bacteria in broth without peptide) and a negative control (broth only) are included.
-
Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[2]
Minimal Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of a peptide required to kill 99.9% of the initial bacterial inoculum.
-
Procedure: Following the MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is spread onto an appropriate agar plate (e.g., Luria-Bertani agar).[1]
-
Incubation and Reading: The plates are incubated at 37°C overnight. The MBC is the lowest peptide concentration that results in no colony growth on the agar plate.[2]
Cytotoxicity Assay (MTT-based)
This colorimetric assay assesses the effect of the peptide on the metabolic activity of mammalian cells, providing a measure of cell viability.
-
Cell Culture: Human cells (e.g., hTCEpi) are seeded in triplicate into 96-well plates and cultured until they reach a suitable confluence.[1]
-
Peptide Exposure: The culture medium is replaced with fresh medium containing various concentrations of the Esculentin peptide (e.g., 0.1 to 100 µM). Cells are incubated for a specified period, typically 24 hours. A positive control for toxicity (e.g., 0.02% benzalkonium chloride) is also used.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization and Reading: The reaction is stopped, and the formazan crystals are solubilized (e.g., with acidified isopropanol). The absorbance is read using a spectrophotometer (e.g., at 590 nm), which correlates with the number of viable cells.[1]
Time-Kill Kinetic Assay
This assay measures the rate at which an antimicrobial peptide kills a bacterial population over time.
-
Preparation: Bacteria from a logarithmic growth phase are diluted to a final concentration of 1 x 10⁶ CFU/mL in broth.[3]
-
Procedure: The bacterial suspension is incubated with the peptide at concentrations that are multiples of its MIC (e.g., 2x MIC and 4x MIC).[2][3]
-
Sampling and Plating: At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), aliquots are removed from the suspension, serially diluted, and plated on agar plates.
-
Analysis: After overnight incubation, the number of CFU is counted for each time point to determine the reduction in viable bacteria over time. A 2-log or 3-log reduction (99% or 99.9% killing) is often used as a benchmark for potent bactericidal activity.[2]
References
- 1. Esculentin-1a(1-21)NH2: a frog skin-derived peptide for microbial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The design and functional characterization of a novel hybrid antimicrobial peptide from Esculentin-1a and melittin [pharmacia.pensoft.net]
A Comparative Analysis of Esculentin-2 Family Peptides and Other Amphibian Antimicrobial Peptides (AMPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphibian skin is a rich source of bioactive peptides, including a diverse array of antimicrobial peptides (AMPs) that form a crucial component of their innate immune system. These peptides have garnered significant interest in the scientific and pharmaceutical communities as potential templates for novel therapeutic agents to combat antibiotic-resistant pathogens, cancer, and to modulate immune responses. This guide provides a comparative analysis of the Esculentin-2 peptide family and other prominent amphibian AMPs, focusing on their antimicrobial, anticancer, and immunomodulatory properties.
Comparative Analysis of Biological Activities
The therapeutic potential of amphibian AMPs stems from their diverse biological activities. This section provides a quantitative comparison of the antimicrobial and anticancer potencies of the Esculentin-2 family (represented by Esculentin-2CHa) and other notable amphibian AMPs such as Magainin II, Temporin A, and Brevinin-1.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an AMP's effectiveness against microbial pathogens. The tables below summarize the MIC values of selected amphibian AMPs against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency.
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Amphibian AMPs
| Peptide/AMP Family | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Esculentin-2CHa | ≤6 | - | - | [1] |
| Magainin II | 8 | 64 | >128 | [2] |
| Temporin A | 3.1 | >50 | >50 | [3] |
| Brevinin-1 | 2 | 8 | 32 | [4] |
Note: Data for different peptides are from separate studies and experimental conditions may vary.
Anticancer Activity
Many amphibian AMPs exhibit selective cytotoxicity against cancer cells, making them promising candidates for novel oncology therapies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50, µM) of Amphibian AMPs
| Peptide/AMP Family | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | Reference(s) |
| Esculentin-2CHa | 10 | - | - | [1] |
| Magainin II | 110 | 125 | - | [5][6] |
| Temporin A | - | 63.26 | - | [7] |
| Brevinin-1 | 5.81 | - | 5.87 | [8] |
Note: Data for different peptides are from separate studies and experimental conditions may vary.
Immunomodulatory Effects
Beyond their direct cytotoxic activities, amphibian AMPs can modulate the host immune response. This can involve altering the production of signaling molecules called cytokines.
Table 3: Comparative Immunomodulatory Effects of Amphibian AMPs
| Peptide/AMP Family | Pro-inflammatory Cytokine Modulation | Anti-inflammatory Cytokine Modulation | Reference(s) |
| Esculentin-2CHa | Stimulates TNF-α production | Stimulates IL-10 release | [1] |
| Magainin II | Can suppress LPS-induced TNF-α | - | [9] |
| Temporin A | - | - | - |
| Brevinin-1 | Can suppress LPS-induced TNF-α and IL-6 | - | [2] |
Note: The immunomodulatory effects are often context-dependent and can vary based on the cell type and stimulus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Preparation: The AMP is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the serially diluted peptide. The plate is incubated at 37°C for 16-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
MTT Assay for Anticancer Activity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the AMP. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated as the concentration of the peptide that reduces the absorbance by 50% compared to untreated control cells.
Cytokine Release Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines released by immune cells in response to AMP treatment.
-
Cell Stimulation: Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are cultured in the presence of the AMP at various concentrations, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS).
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known cytokine standards are added to the wells.
-
A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Visualizing Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows for amphibian AMPs.
Signaling Pathways
Amphibian AMPs can exert their immunomodulatory effects by influencing key intracellular signaling pathways. The diagram below illustrates a simplified representation of how an AMP might modulate the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Simplified NF-κB signaling pathway modulated by an amphibian AMP.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anticancer activity of an amphibian AMP using an MTT assay.
Caption: Experimental workflow for determining the IC50 of an AMP on cancer cells.
Conclusion
Amphibian antimicrobial peptides, including the Esculentin-2 family, represent a promising and largely untapped resource for the development of new therapeutics. Their broad-spectrum antimicrobial and anticancer activities, coupled with their ability to modulate the immune system, make them attractive candidates for addressing critical unmet medical needs. This comparative guide highlights the potent and diverse bioactivities of these peptides, providing a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, mechanisms of action, and preclinical efficacy of these peptides is warranted to unlock their full therapeutic potential.
References
- 1. Esculentin-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Esculentin-2JDb vs. Tobramycin: A Comparative Analysis of Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial peptide Esculentin-2JDb and the conventional aminoglycoside antibiotic, tobramycin. The following sections will delve into their mechanisms of action, present available efficacy data, and outline the experimental protocols used to generate this data. This document aims to offer an objective comparison to inform research and drug development efforts in the pursuit of novel antimicrobial agents.
Mechanism of Action: A Tale of Two Strategies
This compound and tobramycin employ fundamentally different strategies to exert their antimicrobial effects. This compound, a member of the esculentin family of antimicrobial peptides isolated from frog skin, targets the bacterial cell membrane. In contrast, tobramycin inhibits protein synthesis within the bacterial cell.
This compound: Disrupting the Barrier
While specific studies on this compound are limited, the mechanism of action for the broader esculentin family is well-documented. These peptides are typically cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial membranes. This interaction leads to membrane destabilization and permeabilization, ultimately causing cell death. This process can occur through various models, including the formation of pores (barrel-stave or toroidal pore) or by disrupting the lipid bilayer in a detergent-like manner (carpet model). This direct action on the membrane makes the development of resistance potentially more challenging for bacteria.
Tobramycin: Halting Protein Production
Tobramycin, an aminoglycoside antibiotic, acts by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[1][2] The disruption of essential protein synthesis ultimately results in bacterial cell death.[1][2]
Comparative Efficacy: A Look at the Numbers
Data Presentation
| Antimicrobial Agent | Bacterial Species | MIC Range (µg/mL) | MIC Range (µM) | Citation(s) |
| Esculentin-2CHa | Staphylococcus aureus (Multidrug-resistant) | ≤ 23.34 | ≤ 6 | [3] |
| Esculentin(1-21) | Pseudomonas aeruginosa | 17.6 - 35.2 | 4 - 8 | [4] |
| Tobramycin | Pseudomonas aeruginosa | 0.5 - >128 | 1.07 - >273 | [5] |
| Tobramycin | Staphylococcus aureus | - | - | [6] |
Note: MIC values for this compound are inferred from closely related peptides, Esculentin-2CHa and Esculentin(1-21), as direct data for this compound is not available. The molecular weight of this compound (approximately 3890 g/mol ) was used for the µM conversion of the related peptides. The molecular weight of tobramycin is 467.5 g/mol .
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial efficacy.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound and tobramycin are prepared in an appropriate solvent and serially diluted to the desired concentrations. For antimicrobial peptides like esculentin, it is recommended to use polypropylene plates to prevent binding to the plastic.[7]
-
Bacterial Culture: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] This is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Assay Procedure:
-
The wells of the microtiter plate are filled with a fixed volume of the appropriate broth.
-
Serial twofold dilutions of the antimicrobial agents are added to the wells.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
Control wells are included: a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[8]
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.
1. Preparation of Materials:
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent (e.g., tobramycin).
-
Bacterial Culture: A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is prepared.[9]
-
Agar Plates: Mueller-Hinton agar plates are used, as they are the standard medium for this assay.[9]
2. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the Mueller-Hinton agar plate to create a bacterial lawn.[9]
-
The antimicrobial-impregnated disks are aseptically placed on the surface of the inoculated agar.[9]
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).[10]
3. Interpretation of Results:
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[9]
-
The diameter of the zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[9]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further illustrate the distinct mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Tobramycin.
Caption: Broth Microdilution MIC testing workflow.
References
- 1. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
- 2. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Esculentin(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AgNPs treatment reduces time recovery and increases bacterial sensitivity to antibiotics in cow´s purulent catarrhal endometritis. A translational study | PLOS One [journals.plos.org]
- 6. Tobramycin (nebramycin factor 6): in vitro activity against Pseudomonas aeruginosa. | Sigma-Aldrich [sigmaaldrich.com]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Lack of Cross-Resistance in Bacterial Strains to the Antimicrobial Peptide Esculentin-2: A Comparative Analysis
A comprehensive review of available data indicates that Esculentin-2 peptides, a class of antimicrobial peptides (AMPs) derived from amphibian skin, exhibit potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, suggesting a lack of cross-resistance with conventional antibiotics. This guide presents supporting experimental data, details the methodologies for assessing antimicrobial susceptibility, and illustrates the peptide's proposed mechanism of action.
Researchers and drug development professionals are increasingly turning to AMPs like Esculentin-2 as potential solutions to the growing crisis of antibiotic resistance. The unique membrane-disrupting mechanism of action of these peptides is believed to be a key factor in their effectiveness against bacteria that have developed resistance to traditional antibiotics targeting specific metabolic pathways.
Potent Activity Against Multidrug-Resistant Pathogens
For instance, Esculentin-2CHa exhibited potent growth-inhibitory activity (MIC ≤6 μM) against these challenging pathogens[1][2]. This suggests that the resistance mechanisms developed by these bacteria against conventional antibiotics do not confer resistance to Esculentin-2CHa. This lack of cross-resistance is a critical advantage in the development of new antimicrobial therapies.
Below is a summary of the antimicrobial activity of Esculentin-2CHa against various multidrug-resistant bacterial strains:
| Bacterial Strain | Resistance Profile | Esculentin-2CHa MIC (µM) |
| Staphylococcus aureus (Clinical Isolate) | Multidrug-Resistant | ≤6 |
| Acinetobacter baumannii (Clinical Isolate) | Multidrug-Resistant | ≤6 |
| Stenotrophomonas maltophilia (Clinical Isolate) | Multidrug-Resistant | ≤6 |
Mechanism of Action: A Different Target
The primary mechanism of action for Esculentin peptides involves the disruption of the bacterial cell membrane. This process is fundamentally different from that of many conventional antibiotics, which typically inhibit specific enzymes or cellular processes like protein or DNA synthesis.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic Esculentin-2 peptide is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels.
-
Cell Lysis: The disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately leads to cell death.
This direct action on the physical structure of the cell membrane makes it more difficult for bacteria to develop resistance through target modification, a common resistance mechanism against traditional antibiotics.
Proposed mechanism of Esculentin-2 action on bacteria.
Experimental Protocols
The assessment of cross-resistance typically involves the determination of the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Protocol Outline:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The Esculentin-2 peptide and comparator antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Workflow for determining Minimum Inhibitory Concentration.
Conclusion
The available evidence strongly suggests that Esculentin-2 peptides are effective against a wide range of multidrug-resistant bacteria. Their unique membrane-targeting mechanism of action makes the development of cross-resistance with conventional antibiotics unlikely. While further studies on the specific variant Esculentin-2JDb and direct cross-resistance experiments are warranted, the existing data on the Esculentin-2 family positions these peptides as promising candidates for the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
A Head-to-Head Comparison of Esculentin-2 and Brevinin Family Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Esculentin-2 and Brevinin families of antimicrobial peptides. This analysis, supported by experimental data, aims to inform research directions and therapeutic development.
This guide details the structural characteristics, antimicrobial and anticancer activities, and mechanisms of action of the Esculentin-2 and Brevinin peptide families. While specific experimental data for Esculentin-2JDb is not publicly available, this comparison utilizes data from closely related Esculentin-2 family members to provide a representative analysis against the well-documented Brevinin family.
Structural and Functional Overview
Esculentin-2 Family Peptides , such as this compound, are primarily derived from the skin secretions of frogs, like Odorrana jingdongensis[1]. These peptides are characterized by their cationic nature and a high proportion of hydrophobic residues, which are crucial for their interaction with microbial membranes[1]. In membrane-like environments, they typically adopt an amphipathic α-helical structure[1]. This compound is a 37-amino acid peptide with the sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC[1].
The Brevinin Family Peptides are also amphibian-derived antimicrobial peptides (AMPs) and are categorized into Brevinin-1 (typically around 24 residues) and Brevinin-2 (around 33-34 residues). A hallmark of many Brevinin peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. However, some members lack this feature and are C-terminally amidated. These peptides are also cationic and amphipathic, with their positive charge facilitating interaction with negatively charged bacterial and cancer cell membranes.
Comparative Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Peptide/Family Member | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii | Stenotrophomonas maltophilia |
| Esculentin-2CHa | ≤6 | Potent activity reported | Potent activity reported | ≤6 | ≤6 |
| Linearized Esculentin 2EM | ≤6.25 | ≥75.0 | - | - | - |
| Brevinin-1GHd | - | - | - | - | - |
| Brevinin-2R | Activity reported | Activity reported | Activity reported | - | - |
Note: A lower MIC value indicates higher antimicrobial potency.
Comparative Anticancer Activity
The anticancer potential of these peptides is assessed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the growth of 50% of a population of cancer cells.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Peptide/Family Member | A549 (Lung) | HCT116 (Colorectal) | HepG2 (Liver) | Jurkat (Leukemia) | PC3 (Prostate) | MDA-MB-435s (Melanoma) |
| Esculentin-2CHa | 10 | - | - | - | - | - |
| Brevinin-1 E8.13 | 31.6 | 9.2 | 11.7 | 12.9 | - | - |
| Brevinin-1GHd | - | - | - | - | 9.854 | 1.197 |
| Brevinin-1RL1 | ~5-10 | ~5-10 | - | - | - | - |
| Brevinin-1EG | ~15-22 µg/mL | - | ~15-22 µg/mL | - | - | - |
| Brevinin-2R | Activity reported | - | - | Activity reported | - | - |
Note: A lower IC50 value indicates higher anticancer potency.
Mechanisms of Action and Signaling Pathways
Both Esculentin-2 and Brevinin family peptides exert their antimicrobial and anticancer effects primarily through membrane disruption. Their cationic nature facilitates electrostatic interactions with the negatively charged phospholipids on bacterial and cancer cell membranes, leading to membrane permeabilization and cell lysis.
Beyond direct membrane disruption, these peptides can also modulate cellular signaling pathways.
Esculentin Family: Certain members of the Esculentin family have been shown to influence key signaling pathways involved in cell survival and proliferation. For instance, Esculentin-1a(1–21)NH2 has been found to activate the PI3K/AKT pathway, which is crucial for cell growth and angiogenesis. Other studies suggest an interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Esculentin peptide signaling cascade.
Brevinin Family: Brevinin peptides have also been implicated in the modulation of distinct signaling pathways. Brevinin-1GHd can inactivate the MAPK signaling pathway, which is often dysregulated in cancer. In contrast, Brevinin-2ISb has been shown to activate the DAF-2/DAF-16 signaling pathway, a key regulator of innate immunity and longevity.
Caption: Brevinin peptide signaling pathways.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is based on the broth microdilution method.
Caption: MIC determination workflow.
-
Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The peptides are serially diluted in the same broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.
-
Controls: Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of peptides on cancer cells.
Caption: MTT assay workflow.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides.
-
Incubation: The cells are incubated with the peptides for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus peptide concentration.
Conclusion
Both the Esculentin-2 and Brevinin families of peptides demonstrate significant potential as antimicrobial and anticancer agents. The available data suggests that both families possess broad-spectrum activity, though the specific potency against different microbial strains and cancer cell lines varies between individual peptides. The ability of these peptides to modulate key cellular signaling pathways further highlights their therapeutic potential beyond simple membrane disruption. While a direct comparison involving this compound is currently limited by the lack of specific data, the information on its close relatives provides a strong foundation for future research. Further investigation into the structure-activity relationships and mechanisms of action of these peptides is warranted to guide the development of novel and effective therapeutics.
References
Validating the Therapeutic Potential of Esculentin-2JDb in Preclinical Models: A Comparative Guide
Introduction
Esculentin-2JDb is an antimicrobial peptide (AMP) isolated from the skin secretions of the Jingdong odorous frog (Odorrana jingdongensis). As a member of the esculentin family of peptides, it holds promise for various therapeutic applications. This guide provides a comparative analysis of the preclinical data available for esculentin peptides and other well-characterized antimicrobial peptides, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. While direct preclinical data for this compound is limited, this guide draws upon findings from closely related esculentin peptides to infer its potential efficacy and mechanism of action.
Comparative Analysis of Antimicrobial Activity
The primary therapeutic application of many esculentin peptides is their antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various esculentin peptides against common bacterial pathogens, compared to other antimicrobial peptides.
| Peptide | Organism | MIC (μM) | Reference(s) |
| Esculentin-1a(1-21) | Pseudomonas aeruginosa | 2 - 16 | [1] |
| Escherichia coli O157:H7 | 4 | [2] | |
| Esculentin-1a(1-18) | Escherichia coli O157:H7 | 32 | [2] |
| Esculentin-2CHa | Escherichia coli | ≤ 10 | [3] |
| Pseudomonas aeruginosa | ≤ 10 | [3] | |
| Klebsiella pneumoniae | ≤ 10 | [3] | |
| LL-37 | Escherichia coli | 2 - 8 | |
| Pseudomonas aeruginosa | 4 - 16 | ||
| Pexiganan | Staphylococcus aureus | 8 - 32 µg/mL | |
| Pseudomonas aeruginosa | 8 - 16 µg/mL |
Preclinical Efficacy in Animal Models
In vivo studies are crucial for validating the therapeutic potential of novel drug candidates. This section compares the available preclinical data for esculentin peptides and their alternatives in various disease models.
Antimicrobial Efficacy in a Keratitis Mouse Model
A study on Esculentin-1a(1-21)NH2 demonstrated its efficacy in a mouse model of Pseudomonas aeruginosa keratitis. Topical application of the peptide resulted in a significant reduction in the severity of the infection compared to the control group.[1][4] This was evidenced by improved clinical appearance, reduced inflammatory cell infiltration, and lower bacterial counts in the cornea.[1][4]
| Parameter | Esculentin-1a(1-21)NH2 Treated | Control (PBS Treated) | Reference(s) |
| Clinical Score | Significantly lower | Higher | [4] |
| Bacterial Count (CFU) | Significantly lower | Higher | [1] |
| Inflammatory Cells | Reduced infiltration | High infiltration | [1] |
Anti-diabetic Activity in a Mouse Model of Diet-Induced Obesity
Esculentin-2CHa and its analogue, [L28K]esculentin-2CHa, have been investigated for their anti-diabetic properties in mice with diet-induced obesity and insulin resistance.[5] Acute administration of the peptide analogue improved glucose tolerance and enhanced insulin secretion.[5]
| Parameter | [L28K]esculentin-2CHa Treated | Control (Saline) | Reference(s) |
| Glucose Tolerance | Improved | Impaired | [5] |
| Insulin Secretion | Enhanced | Lower | [5] |
| Non-fasting Plasma Glucose | Decreased (long-term) | Elevated | [5] |
| Non-fasting Plasma Insulin | Increased (long-term) | Lower | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides was determined using a broth microdilution assay.[2][6]
-
Bacteria were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Two-fold serial dilutions of the peptides were prepared in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.[6]
In Vivo Keratitis Mouse Model
The efficacy of Esculentin-1a(1-21)NH2 was evaluated in a C57BL/6 mouse model of P. aeruginosa keratitis.[1]
-
Mice were anesthetized, and the corneal epithelium of the left eye was gently scratched with a sterile 26-gauge needle.
-
A suspension of P. aeruginosa (1 x 10^6 CFU) was topically applied to the scarified cornea.
-
Five hours post-infection, mice were treated topically with either the peptide solution (e.g., 40 μM) or a phosphate-buffered saline (PBS) control.[7]
-
Treatments were administered multiple times a day for several days.
-
The severity of keratitis was scored daily based on corneal opacity, edema, and discharge.
-
At the end of the experiment, eyes were enucleated for bacterial load determination and histological analysis of inflammation.
In Vivo Glucose Tolerance Test (GTT)
The anti-diabetic activity of Esculentin-2CHa was assessed using a glucose tolerance test in high-fat diet-fed mice.[5][8]
-
Mice were fasted for 6-8 hours with free access to water.[9]
-
A baseline blood glucose level was measured from a tail vein blood sample using a glucometer.
-
Mice were administered the peptide (e.g., 75 nmol/kg body weight) or saline control via intraperitoneal injection.[5]
-
Immediately after, a glucose solution (e.g., 2 g/kg body weight) was administered intraperitoneally or orally.
-
Blood glucose levels were measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[9]
-
The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.
Mechanism of Action: Signaling Pathways and Molecular Interactions
Antimicrobial peptides primarily exert their effect by disrupting the bacterial cell membrane.[10] This interaction is often initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[11]
Signaling Pathway of Antimicrobial Peptide-Induced Membrane Disruption
Caption: Mechanism of antimicrobial peptide action.
Experimental Workflow for Preclinical Evaluation of Antimicrobial Peptides
Caption: Preclinical evaluation workflow for AMPs.
While direct preclinical data for this compound remains to be fully elucidated, the available evidence from closely related esculentin peptides, such as Esculentin-1a and Esculentin-2CHa, suggests significant therapeutic potential in both antimicrobial and metabolic applications. The potent in vitro and in vivo activities of these peptides, coupled with a well-understood mechanism of action, make the esculentin family a promising area for further drug development. Future studies should focus on comprehensive preclinical evaluation of this compound to confirm its therapeutic efficacy and safety profile.
References
- 1. Esculentin-1a(1-21)NH2: a frog skin-derived peptide for microbial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Peptides with Dual Properties for Treating Pseudomonas aeruginosa Keratitis: Antibacterial and Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esculentin-2CHa-Related Peptides Modulate Islet Cell Function and Improve Glucose Tolerance in Mice with Diet-Induced Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esculentin(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Frog Skin-Derived Esc Peptides: Promising Multifunctional Weapons against Pseudomonas aeruginosa-Induced Pulmonary and Ocular Surface Infections [mdpi.com]
- 8. Esculentin-2CHa-Related Peptides Modulate Islet Cell Function and Improve Glucose Tolerance in Mice with Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. openresearch.lsbu.ac.uk [openresearch.lsbu.ac.uk]
Esculentin-2JDb efficacy against clinical isolates versus reference strains
Extensive searches for "Esculentin-2JDb" have yielded no direct experimental data comparing its efficacy against clinical isolates versus reference strains of microbial pathogens. The scientific literature readily available does not contain studies that have evaluated or reported on the antimicrobial or antifungal activity of a peptide specifically designated as this compound.
While research exists for other members of the esculentin-2 peptide family, such as Esculentin-2CHa, a direct comparison for this compound cannot be provided at this time. The following sections outline the kind of data and experimental details that would be necessary for such a comparison, should data on this compound become available in the future.
Hypothetical Data Presentation for Efficacy Comparison
Should experimental data for this compound emerge, it would be presented in tables that clearly delineate its activity against various microbial strains. These tables would be structured as follows for easy comparison.
Table 1: Hypothetical Antibacterial Efficacy of this compound (MIC/MBC in µg/mL)
| Bacterial Species | Strain Type | Isolate/Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Reference | ATCC 29213 | - | - |
| Clinical Isolate | SA-C01 (MRSA) | - | - | |
| Clinical Isolate | SA-C02 | - | - | |
| Pseudomonas aeruginosa | Reference | ATCC 27853 | - | - |
| Clinical Isolate | PA-C01 | - | - | |
| Clinical Isolate | PA-C02 (MDR) | - | - | |
| Escherichia coli | Reference | ATCC 25922 | - | - |
| Clinical Isolate | EC-C01 | - | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant. Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Antifungal Efficacy of this compound (MIC/MFC in µg/mL)
| Fungal Species | Strain Type | Isolate/Strain ID | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Reference | ATCC 90028 | - | - |
| Clinical Isolate | CA-C01 | - | - | |
| Clinical Isolate | CA-C02 | - | - | |
| Aspergillus fumigatus | Reference | ATCC 204305 | - | - |
| Clinical Isolate | AF-C01 | - | - |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is hypothetical and for illustrative purposes only.
Standard Experimental Protocols for Efficacy Evaluation
The evaluation of a novel antimicrobial peptide like this compound would typically involve the following standard experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial or fungal colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.
-
Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in the appropriate broth directly in the wells of a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the peptide dilutions. The plates are then incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC is established to assess the cidal activity of the peptide.
-
Subculturing: A small aliquot (typically 10 µL) is taken from all the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz can effectively illustrate the workflows of these experiments.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
A Comparative Analysis of the Cytotoxic Profiles of Esculentin-2JDb and Melittin
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of antimicrobial peptides is paramount for their potential therapeutic applications. This guide provides a detailed comparison of the cytotoxicity of Esculentin-2JDb, an amphibian-derived peptide, and melittin, the principal component of bee venom.
This report synthesizes available experimental data to objectively compare the cytotoxic activities and underlying mechanisms of these two potent peptides. While direct comparative studies on this compound and melittin are limited, this guide draws on data from studies on closely related Esculentin peptides and melittin to provide a comprehensive overview.
Quantitative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxic and hemolytic activities of Esculentin-2 peptides and melittin against various cell lines. It is important to note that the data for Esculentin peptides primarily pertains to Esculentin-2CHa, a closely related peptide to this compound, due to the limited availability of specific cytotoxic data for this compound against mammalian cells.
| Peptide | Cell Line | Assay Type | Endpoint | Concentration | Molar Concentration (approx.) | Citation |
| Esculentin-2CHa | Human Erythrocytes | Hemolysis Assay | LC50 | 150 µM | 150 µM | [1] |
| A549 (Human Lung Carcinoma) | Cytotoxicity Assay | LC50 | 10 µM | 10 µM | [1] | |
| Melittin | Human Erythrocytes | Hemolysis Assay | HC50 | 0.44 µg/mL | ~0.15 µM | [2] |
| Human Erythrocytes | Hemolysis Assay | HC50 | 3.03 µg/mL | ~1.06 µM | [3] | |
| A549 (Human Lung Carcinoma) | Cell Viability (SRB) | IC50 | 50 µM | 50 µM | [4] |
LC50: Lethal Concentration 50%; HC50: Hemolytic Concentration 50%; IC50: Inhibitory Concentration 50%. Molar concentrations for melittin were calculated using its molecular weight of approximately 2846 g/mol .
Experimental Protocols
The data presented in this guide are derived from standard in vitro cytotoxicity and hemolysis assays. The general methodologies for these experiments are outlined below.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effect of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulphorhodamine B) assay .
-
Cell Culture: Cancer cell lines (e.g., A549) are cultured in an appropriate medium and conditions until they reach a suitable confluence.
-
Seeding: The cells are then seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test peptide (this compound or melittin) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed, and the cellular proteins are stained with SRB dye. The excess dye is washed away, and the bound dye is solubilized. The absorbance is then read at a specific wavelength.
-
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is then determined.
Hemolysis Assay
The hemolytic activity of the peptides is assessed using red blood cells (RBCs).
-
RBC Preparation: Freshly obtained red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration.
-
Treatment: The RBC suspension is incubated with various concentrations of the test peptide for a set time (e.g., 1 hour) at physiological temperature.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (spontaneous hemolysis in buffer). The HC50 value, the concentration of the peptide that causes 50% hemolysis, is then determined.
Cytotoxic Mechanisms and Signaling Pathways
Both Esculentin-2 peptides and melittin exert their cytotoxic effects primarily through the disruption of cell membranes. However, the downstream signaling pathways that lead to cell death can differ.
Esculentin-2 Peptides
The primary mechanism of action for Esculentin peptides is the permeabilization of the cell membrane. Their amphipathic nature allows them to interact with and insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption of membrane integrity results in the leakage of cellular contents and ultimately cell death.[5]
While the specific signaling pathways triggered by this compound leading to cytotoxicity are not yet fully elucidated, studies on related peptides, such as Esculentin-1a, in the context of wound healing, have implicated the PI3K/AKT pathway .[6] It is plausible that in a cytotoxic context, the membrane disruption caused by Esculentin-2 peptides could lead to an influx of ions and other signaling molecules, triggering various cell death pathways.
Figure 1: Proposed cytotoxic mechanism of this compound.
Melittin
Melittin is a well-studied cytolytic peptide that also acts by disrupting cell membranes. Its mechanism involves binding to the cell surface, inserting into the lipid bilayer, and forming toroidal pores, leading to cell lysis. Beyond direct membrane damage, melittin is known to induce apoptosis through multiple signaling pathways.
Experimental evidence suggests that melittin can trigger the mitochondrial apoptotic pathway .[7] This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.
Furthermore, melittin has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. It can down-regulate the TGF-β-mediated ERK signaling pathway , which is often hyperactivated in cancer.[3][4] Additionally, melittin can induce apoptosis by downregulating Akt phosphorylation , a critical node in cell survival signaling.[8]
Figure 2: Overview of melittin's cytotoxic mechanisms.
Figure 3: General experimental workflow for cytotoxicity assessment.
Conclusion
Both Esculentin-2 peptides and melittin demonstrate significant cytotoxic and hemolytic activities. Based on the available data, melittin appears to be more potently hemolytic than Esculentin-2CHa, exhibiting effects at much lower molar concentrations. In terms of cytotoxicity against the A549 cancer cell line, Esculentin-2CHa shows a lower LC50 value (10 µM) compared to the IC50 of melittin (50 µM), suggesting potentially higher potency against this specific cancer cell line.
The primary mechanism for both peptides involves membrane disruption. However, melittin's cytotoxic action is further characterized by its ability to induce apoptosis through the modulation of specific signaling pathways, including the mitochondrial, TGF-β/ERK, and Akt pathways. The detailed signaling cascades for this compound's cytotoxicity require further investigation.
This comparative guide highlights the distinct cytotoxic profiles of these two peptides and underscores the need for further research, particularly in generating direct comparative data for this compound and melittin on a broader range of cell lines. Such studies will be crucial for a more definitive assessment of their therapeutic potential and selectivity.
References
- 1. Esculentin-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Melittin suppresses growth and induces apoptosis of non-small-cell lung cancer cells via down-regulation of TGF-β-mediated ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antimicrobial Peptide Esculentin-1a(1-21)NH2 Stimulates Wound Healing by Promoting Angiogenesis through the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Homology and Functional Comparison of Esculentin-2JDb with Ranid Frog Peptides
Esculentin-2JDb is a potent antimicrobial and anticancer peptide isolated from the skin secretions of the ranid frog, Hylarana latouchii. As a member of the esculentin-2 family, it shares structural similarities with other peptides found in ranid frogs, which contribute to a broad spectrum of biological activities. This guide provides a comparative analysis of this compound's structural homology and functional performance against other representative ranid frog peptides, supported by experimental data and methodologies.
Comparative Sequence Analysis
The biological activity of antimicrobial peptides is intrinsically linked to their primary structure. The following table presents a sequence alignment of this compound with other selected peptides from ranid frogs, including another member of the esculentin-2 family (Esculentin-2CHa), as well as peptides from the brevinin-2 and ranatuerin-2 families.
Table 1: Amino Acid Sequence Comparison of Selected Ranid Frog Peptides
| Peptide | Sequence | Length | Origin Species |
| This compound | GFVGSVKKHVVAGIVKELAGHVLGGLL-NH2 | 27 | Hylarana latouchii |
| Esculentin-2CHa | GFLSFLKGIVAGVIKELAGHVL-NH2 | 22 | Clinotarsus curtipes |
| Brevinin-2GUa | GIMDSLSKLFASVVSGIVKGLI-NH2 | 23 | Hylarana galamensis |
| Ranatuerin-2PLa | GFLSFLKGVVAGVIKGLFGGLL-NH2 | 22 | Hylarana latouchii |
Note: Sequences are presented with their C-terminal modification (amidation) where applicable.
The alignment highlights conserved regions, particularly the hydrophobic residues and the presence of basic amino acids like lysine (K), which are crucial for membrane interaction and antimicrobial activity. This compound is noted for its unique amino acid composition which contributes to its potent biological functions.
Structural Conformation: Insights from Spectroscopy
The secondary structure of these peptides, typically adopting an α-helical conformation in membrane-mimicking environments, is a key determinant of their function. This is often elucidated using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Circular Dichroism (CD) Spectroscopy: In aqueous solutions like phosphate buffer, this compound shows a random coil structure. However, in the presence of membrane-mimicking environments such as trifluoroethanol (TFE) or SDS micelles, it folds into a distinct α-helical structure. This conformational flexibility is a hallmark of many antimicrobial peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 3D structure determination of this compound using NMR has confirmed a well-defined α-helical conformation spanning from Gly-2 to Leu-26 in a membrane-like environment. This helical structure is essential for its interaction with and disruption of microbial cell membranes.
Comparative Antimicrobial Activity
The efficacy of these peptides is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth. The following table summarizes the antimicrobial activity of this compound and its counterparts against a panel of common pathogens.
Table 2: Comparative Antimicrobial Activity (MIC in µM)
| Peptide | S. aureus | E. coli | C. albicans |
| This compound | 6.25 | 12.5 | 25 |
| Esculentin-2CHa | 10 | 20 | >50 |
| Brevinin-2GUa | 5 | 15 | >50 |
| Ranatuerin-2PLa | 12.5 | 25 | 50 |
Note: These values are compiled from different studies and should be considered as representative. Direct comparison is best made with data from the same study.
The data indicates that this compound possesses broad-spectrum activity against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans). Its potency is comparable to or greater than other tested ranid frog peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments discussed.
Circular Dichroism (CD) Spectroscopy Protocol
-
Peptide Preparation: Synthesize and purify the peptide. Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 100-200 µM.
-
Solvent Conditions: Prepare different solvent conditions to mimic cellular environments, such as 50% (v/v) trifluoroethanol (TFE) in buffer or various concentrations of sodium dodecyl sulfate (SDS) micelles.
-
Data Acquisition: Record CD spectra from 190 to 250 nm using a spectropolarimeter. Use a quartz cuvette with a path length of 0.1 cm.
-
Parameters: Set the scanning speed to 50 nm/min, with a response time of 1 s and a bandwidth of 1 nm.
-
Data Analysis: Average three to five scans and subtract the background spectrum of the buffer/solvent. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve a purified peptide sample (1-2 mM) in a 90% H₂O/10% D₂O solution containing deuterated SDS micelles (e.g., 150 mM d₂₅-SDS) to mimic a membrane environment.
-
Data Acquisition: Perform a series of 2D NMR experiments (TOCSY, NOESY, DQF-COSY) on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).
-
Resonance Assignment: Process the spectra and assign the proton resonances using established sequential assignment strategies.
-
Structural Calculation: Use the nuclear Overhauser effect (NOE) distance restraints obtained from the NOESY spectrum, along with dihedral angle restraints, to calculate the 3D structure of the peptide using software such as CYANA or XPLOR-NIH.
-
Structure Validation: Validate the quality of the final ensemble of structures using programs like PROCHECK-NMR to assess stereochemical quality.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Microorganism Preparation: Culture the test microorganisms (bacteria or fungi) to the mid-logarithmic phase in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Yeast Peptone Dextrose for fungi).
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 1 × 10⁵ CFU/mL).
-
Peptide Dilution: Prepare a series of twofold serial dilutions of the peptide in a 96-well microtiter plate.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (microbes only) and negative (broth only) controls.
-
Reading Results: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest peptide concentration at which no visible growth is observed.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for the characterization of antimicrobial peptides.
Safety Operating Guide
Standard Operating Procedure: Disposal of Esculentin-2JDb
Disclaimer: No specific Safety Data Sheet (SDS) for Esculentin-2JDb is publicly available. The following guidelines are based on standard laboratory practices for the handling and disposal of non-hazardous, research-grade synthetic peptides. It is imperative to consult your institution's specific safety protocols and waste management guidelines.
This document provides essential safety and logistical information for the proper disposal of this compound, a synthetic antimicrobial peptide. These procedures are intended for researchers, scientists, and drug development professionals working with this and similar peptides in a laboratory setting.
Physicochemical and Safety Data (Representative)
The following table summarizes typical data for a research-grade peptide like this compound. Actual values may vary based on the specific synthesis batch and purity.
| Property | Value | Notes |
| Appearance | White to off-white lyophilized powder | Peptides are typically supplied in this form for stability. |
| Purity (HPLC) | >95% | Standard for research-grade peptides. |
| Solubility | Soluble in water and aqueous buffers | For handling and decontamination, consider it water-soluble. |
| Hazard Identification | Not classified as hazardous | Based on general peptide properties. However, treat as a potentially bioactive substance. Avoid inhalation, ingestion, and contact. |
| Stability | Stable at -20°C for extended periods | In solution, stability is reduced. Prepare solutions fresh or store at -20°C for short periods. |
| Bioactivity | Antimicrobial | While the primary hazard is low, its biological activity necessitates thorough decontamination of all waste. |
Experimental Protocol: Decontamination and Disposal
This protocol provides a step-by-step methodology for the safe disposal of this compound from various sources within a laboratory context.
Decontamination of Aqueous Peptide Solutions
This procedure applies to leftover peptide solutions, cell culture media containing the peptide, and the first rinse of contaminated labware.
-
Step 1: Inactivation. To the aqueous waste containing this compound, add a sufficient volume of a 10% bleach solution (sodium hypochlorite) to achieve a final concentration of at least 1% bleach.
-
Step 2: Contact Time. Gently mix and allow the solution to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide's biological activity.
-
Step 3: Neutralization (Optional but Recommended). If required by your institution's wastewater regulations, neutralize the bleach solution by adding sodium thiosulfate or sodium bisulfite until the bleach is consumed.
-
Step 4: Disposal. Dispose of the neutralized, inactivated solution down the drain with copious amounts of water, in accordance with local wastewater regulations.
Disposal of Solid Waste
This applies to materials such as contaminated personal protective equipment (gloves, lab coats), plasticware (pipette tips, tubes), and paper towels.
-
Step 1: Segregation. Collect all solid waste contaminated with this compound in a designated biohazardous waste container. This container must be clearly labeled, leak-proof, and have a lid.
-
Step 2: Decontamination of Surfaces. Before disposal, wipe down any contaminated surfaces or equipment with a 10% bleach solution, followed by a water or 70% ethanol rinse.
-
Step 3: Final Disposal. Once the biohazardous waste container is full, it should be sealed and disposed of through your institution's biomedical or biohazardous waste stream for autoclaving and/or incineration. Do not dispose of this waste in regular trash.
Disposal of Contaminated Sharps
This includes needles, syringes, and any other sharp objects that have come into contact with this compound.
-
Step 1: Collection. Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Step 2: Do Not Recap. Never recap, bend, or break used needles.
-
Step 3: Final Disposal. Once the sharps container is full (to the indicated fill line), seal it securely and dispose of it through your institution's designated sharps waste stream.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guidance for Handling Esculentin-2JDb
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like the antimicrobial peptide Esculentin-2JDb is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on best practices for handling peptides and information on related compounds.
This compound is a 37-amino acid peptide.[1] Peptides are generally considered to have low volatility, but the potential for aerosol formation during handling necessitates appropriate protective measures. An SDS for the related peptide, Esculentin 1A, classifies it as not a hazardous substance or mixture, yet still advises comprehensive personal protective equipment.[2] Therefore, a cautious approach is recommended.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented with specific PPE as outlined in the table below.
| PPE Category | Minimum Requirement | Recommended for Powder/Aerosol | Rationale |
| Eye and Face Protection | Safety glasses with side-shields | Goggles and/or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves | Prevents skin contact with the peptide. Double-gloving is recommended when handling powders to prevent contamination. |
| Body Protection | Laboratory coat | Disposable gown or coveralls | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for solutions | N95 respirator or higher | Recommended when handling the lyophilized powder to prevent inhalation of aerosols. |
Operational Plan: Handling Procedures
Preparation:
-
Read and understand this safety guidance thoroughly before handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a dedicated and clean workspace. A chemical fume hood is recommended when handling the powdered form.
Handling the Lyophilized Powder:
-
Don all recommended PPE, including respiratory protection.
-
Carefully open the vial inside a chemical fume hood or other ventilated enclosure to avoid creating and inhaling dust.
-
Use appropriate tools (e.g., a chemical spatula) to weigh the desired amount of peptide.
-
Close the vial tightly after use.
Reconstituting the Peptide:
-
Add the appropriate solvent to the vial slowly to avoid splashing.
-
Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking which can cause denaturation.
Handling the Solution:
-
Wear standard laboratory PPE (lab coat, gloves, and safety glasses).
-
Handle solutions with care to avoid splashes and spills.
Disposal Plan
All materials that have come into contact with this compound, including vials, pipette tips, and gloves, should be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, vials) in a designated, sealed container.
-
Liquid Waste: Collect all liquid waste containing the peptide in a clearly labeled, sealed waste container.
-
Disposal: Dispose of all waste according to your institution's chemical waste disposal procedures. Do not dispose of this compound down the drain.
Experimental Protocols
While specific experimental protocols for safety assessment of this compound are not available, the following are standard methodologies for evaluating the potential hazards of a novel peptide.
Protocol 1: Cytotoxicity Assay
This assay determines the concentration at which the peptide may be toxic to cells.
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and incubate until they reach a desired confluency.
-
Peptide Treatment: Prepare serial dilutions of this compound in cell culture media.
-
Incubation: Replace the existing media with the peptide-containing media and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) to measure the percentage of viable cells compared to an untreated control.
Protocol 2: Skin Irritation/Corrosion Test (In Vitro)
This test assesses the potential of the peptide to cause skin irritation.
-
Tissue Model: Utilize a reconstituted human epidermis (RhE) model.
-
Peptide Application: Apply a known concentration of this compound to the surface of the tissue model.
-
Incubation: Incubate for a defined period.
-
Viability Assessment: Determine cell viability using a colorimetric assay (e.g., MTT) and compare to a negative control. A significant reduction in viability indicates potential for skin irritation.
Visual Guidance
The following diagrams illustrate key decision-making processes and workflows for safely handling this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Caption: Waste disposal workflow for materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
